1-Amino-1-cyclopentanecarboxamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-aminocyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c7-5(9)6(8)3-1-2-4-6/h1-4,8H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVGITVCEHRBDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455665 | |
| Record name | 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17193-28-1 | |
| Record name | 1-Aminocyclopentanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminocyclopentanecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017193281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-aminocyclopentanecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 17193-28-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-Amino-1-cyclopentanecarboxamide chemical structure and CAS number
This technical guide provides a comprehensive overview of 1-Amino-1-cyclopentanecarboxamide, including its chemical structure, CAS number, physicochemical properties, synthesis, and potential biological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Identity and Structure
This compound is a cyclic amino acid derivative. Its core structure consists of a five-membered cyclopentane ring substituted with both an amino group and a carboxamide group at the same carbon atom.
-
IUPAC Name: 1-aminocyclopentane-1-carboxamide[1]
-
CAS Number: 17193-28-1[1]
-
Molecular Formula: C₆H₁₂N₂O[1]
-
Molecular Weight: 128.17 g/mol [1]
-
Chemical Structure:
-
2D Structure:
-
3D Conformer:
-
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 95-96 °C (from acetone/pentane) | [2] |
| Boiling Point (Predicted) | 301.5 ± 21.0 °C at 760 mmHg | [2] |
| Density (Predicted) | 1.132 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 16.14 ± 0.20 | [2] |
| XLogP3 | -1.0 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 128.094963011 Da | [1] |
| Monoisotopic Mass | 128.094963011 Da | [1] |
| Topological Polar Surface Area | 69.1 Ų | [1] |
Table 2: Spectroscopic Data
| Spectrum Type | Key Features and Data Source |
| ¹H NMR | Available from ChemicalBook.[3] |
| IR | Available from ChemicalBook.[3] |
| Mass Spectrum | Available from ChemicalBook.[3] |
Synthesis
Proposed Synthetic Pathway
A likely two-step synthesis would involve:
-
Strecker Synthesis of 1-Aminocyclopentane-1-carbonitrile: Reaction of cyclopentanone with an alkali metal cyanide and ammonium chloride.
-
Hydrolysis of the Nitrile: Partial hydrolysis of the resulting 1-aminocyclopentane-1-carbonitrile to the corresponding carboxamide.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 1-Aminocyclopentane-1-carbonitrile (Step 1)
This protocol is adapted from the synthesis of related aminonitriles.
-
To a stirred solution of sodium cyanide and ammonium chloride in aqueous ammonia, add cyclopentanone dropwise at room temperature.
-
Continue stirring the reaction mixture for an extended period (e.g., 24-72 hours) to ensure the completion of the Strecker reaction.
-
Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to yield the crude 1-aminocyclopentane-1-carbonitrile.
Experimental Protocol: Hydrolysis to this compound (Step 2)
This is a generalized protocol for the controlled hydrolysis of a nitrile.
-
Treat the crude 1-aminocyclopentane-1-carbonitrile with a controlled amount of a hydrolyzing agent. This could involve the use of a mineral acid or a base under carefully controlled temperature and reaction time to favor the formation of the amide over the carboxylic acid.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Biological Activity and Potential Applications
While direct and extensive biological data for this compound is limited in the public domain, available information suggests potential therapeutic applications, primarily as a neutral endopeptidase (NEP) inhibitor and in the context of anticancer research.
Neutral Endopeptidase (NEP) Inhibition
The hydrochloride salt of this compound is reported to be a potent and selective inhibitor of neutral endopeptidase (NEP), also known as neprilysin.[6] NEP is a zinc-dependent metalloprotease that degrades a variety of signaling peptides.[7][8] By inhibiting NEP, the levels of these peptides can be increased, leading to various physiological effects. This suggests potential therapeutic use in conditions like migraine.[6]
NEP plays a crucial role in cardiovascular and renal function by degrading natriuretic peptides (e.g., ANP and BNP), which have vasodilatory and natriuretic effects.[9] Inhibition of NEP leads to an increase in the levels of these peptides, which can be beneficial in conditions like heart failure.[9][10]
Furthermore, NEP can modulate growth factor signaling pathways. For instance, it can inhibit the transactivation of the insulin-like growth factor receptor (IGF-IR) and the subsequent activation of the Akt cell survival pathway, which is often implicated in cancer progression.[3]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cas 17193-28-1,this compound | lookchem [lookchem.com]
- 3. Neutral endopeptidase inhibits neuropeptide-mediated transactivation of the insulin-like growth factor receptor-Akt cell survival pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 17193-28-1 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Signal pathway involved in increased expression of neutral endopeptidase 24.11 by gonadotropin releasing hormone in choriocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutral endopeptidase: Significance and symbolism [wisdomlib.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Neutral endopeptidase inhibition and the natriuretic peptide system: an evolving strategy in cardiovascular therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term treatment with neutral endopeptidase inhibitor improves cardiac function and reduces natriuretic peptides in rats with chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties and Synthesis Workflow of 1-Amino-1-cyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for 1-Amino-1-cyclopentanecarboxamide, a key building block in synthetic chemistry. It also outlines a representative experimental workflow for its synthesis and characterization, offering a foundational protocol for researchers in drug development and organic synthesis.
Physicochemical Data
The fundamental molecular properties of this compound have been determined and are summarized below. These data are critical for reaction stoichiometry, analytical characterization, and formulation development.
| Parameter | Value | Reference |
| Molecular Formula | C6H12N2O | [1][2] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| CAS Number | 17193-28-1 | [1][3] |
Representative Experimental Workflow: Synthesis and Quality Control
The following section details a generalized experimental protocol for the synthesis and subsequent quality control of this compound. This workflow is typical for ensuring the purity and identity of chemical building blocks used in pharmaceutical research and development.
2.1. Synthesis Protocol
A common synthetic route to this compound is the Strecker synthesis, followed by hydrolysis.
-
Step 1: Strecker Synthesis. Cyclopentanone is reacted with an alkali cyanide (e.g., sodium cyanide) and ammonium chloride to form 1-aminocyclopentanecarbonitrile. The reaction is typically carried out in an aqueous solution and stirred at room temperature.
-
Step 2: Nitrile Hydrolysis. The resulting 1-aminocyclopentanecarbonitrile is then subjected to controlled hydrolysis. This is often achieved using a strong acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) to convert the nitrile group into a carboxamide group, yielding the final product, this compound.
-
Step 3: Work-up and Isolation. Following the hydrolysis, the reaction mixture is neutralized. The product is then extracted using an appropriate organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Step 4: Purification. The crude this compound is purified, typically by recrystallization from a suitable solvent system to achieve the desired purity.
2.2. Quality Control and Characterization
To ensure the synthesized compound meets the required specifications, a series of analytical tests are performed.
-
Identity Confirmation:
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. The expected molecular ion peak corresponding to [M+H]⁺ would be observed at m/z 129.1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A sample is injected into an HPLC system, and the area of the product peak is compared to the total area of all peaks to calculate the purity percentage.
-
Melting Point Analysis: The melting point of the purified compound is measured and compared to the literature value as an indicator of purity.
-
Visualized Experimental Workflow
The logical flow of the synthesis and quality control process is depicted in the following diagram.
Caption: Synthesis and Quality Control Workflow for this compound.
References
An In-depth Technical Guide to 1-Amino-1-cyclopentanecarboxamide: Nomenclature, Synthesis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Amino-1-cyclopentanecarboxamide, a molecule of interest in synthetic and medicinal chemistry. The guide covers its nomenclature, physicochemical properties, detailed synthetic protocols, and available information on its biological activity.
Nomenclature and Synonyms
This compound is known by various names and identifiers across different chemical databases and suppliers. A comprehensive list is provided in Table 1 for easy reference.
Table 1: Synonyms and Identifiers for this compound
| Type | Identifier |
| IUPAC Name | 1-aminocyclopentane-1-carboxamide[1] |
| CAS Registry No. | 17193-28-1[1][2][3] |
| Molecular Formula | C6H12N2O[1][3] |
| Molecular Weight | 128.17 g/mol [1] |
| Depositor-Supplied Synonyms | This compound, 1-Aminocyclopentanecarboxamide, 1-Carboxamidocyclopentylamine, 1-Amino-1-carbamidocyclopentane, Cyclopentanecarboxamide, 1-amino-, Irbesartan Impurity 36, and others[1] |
| InChI | InChI=1S/C6H12N2O/c7-5(9)6(8)3-1-2-4-6/h1-4,8H2,(H2,7,9)[1] |
| SMILES | C1CCC(C1)(C(=O)N)N[1] |
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C6H12N2O[1][3] |
| Molecular Weight | 128.17 g/mol [1] |
| Appearance | White solid (based on typical synthesis) |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 2[1] |
| Topological Polar Surface Area | 69.1 Ų[1] |
| LogP (calculated) | -1.0 (estimated) |
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for the preparation of α-amino acids and their derivatives. The Strecker synthesis and the Bucherer-Bergs reaction are two common and adaptable methods.
Strecker Synthesis
The Strecker synthesis is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired amide.[2][4][5]
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
-
In a well-ventilated fume hood, to a stirred solution of ammonium chloride (1.2 equivalents) in aqueous ammonia (30%), add sodium cyanide (1.1 equivalents) at room temperature.
-
Cool the mixture in an ice bath and add cyclopentanone (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to stir at room temperature for 24-48 hours.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-aminocyclopentanecarbonitrile.[6]
Step 2: Hydrolysis to this compound
-
In a fume hood, add the crude 1-aminocyclopentanecarbonitrile dropwise to concentrated sulfuric acid, pre-cooled in an ice-water bath, while maintaining the internal temperature below 15 °C.[6]
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base (e.g., concentrated aqueous ammonia or sodium hydroxide solution) to a pH of 7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.[6]
Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative route, producing a hydantoin intermediate which can then be hydrolyzed to the desired amino amide.[7][8]
Step 1: Synthesis of Cyclopentanespiro-5'-hydantoin
-
In a suitable pressure vessel, combine cyclopentanone (1.0 equivalent), potassium cyanide (2.0 equivalents), and ammonium carbonate (2.0 equivalents) in a mixture of ethanol and water.[7]
-
Seal the vessel and heat the mixture at 80-100 °C for several hours.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin product.
-
Collect the solid by filtration, wash with cold water, and dry to yield cyclopentanespiro-5'-hydantoin.
Step 2: Hydrolysis to this compound
-
Heat the cyclopentanespiro-5'-hydantoin with a strong base (e.g., aqueous sodium hydroxide) or a strong acid (e.g., hydrochloric acid) under reflux conditions.
-
Monitor the reaction for the formation of the corresponding amino acid.
-
Upon completion, neutralize the reaction mixture.
-
Isolate the 1-aminocyclopentanecarboxylic acid.
-
The carboxylic acid can then be converted to the primary amide, this compound, using standard amide coupling reagents (e.g., DCC/HOBt or HATU) and ammonia.
Biological Activity
The biological activity of this compound itself is not extensively documented in publicly available literature. However, it is recognized as a useful synthesis intermediate for developing derivatives with pharmacological and tumor-inhibiting activities.[6]
Structurally related compounds have shown notable biological effects. For instance, a series of 3-Amino-1-alkyl-cyclopentane carboxamides have been described as low molecular weight antagonists of both human and murine CC chemokine receptor 2 (CCR2).[9] The core structure of cyclopentanecarboxamide is also present in various biologically active molecules. Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.
Conclusion
This compound is a well-defined chemical entity with established nomenclature and synthetic routes. While its own biological activity remains to be fully explored, its role as a building block for more complex, pharmacologically active molecules is evident. The detailed synthetic protocols provided herein offer a practical guide for researchers interested in the preparation and further investigation of this and related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. This compound | 17193-28-1 [chemicalbook.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 9. 3-Amino-1-alkyl-cyclopentane carboxamides as small molecule antagonists of the human and murine CC chemokine receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Biological Activity of 1-Amino-1-cyclopentanecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of 1-Amino-1-cyclopentanecarboxamide derivatives, with a particular focus on their potential as anticancer agents. This document synthesizes available data on their mechanism of action, presents quantitative biological data, and details relevant experimental protocols.
Core Focus: A Potent Protein Kinase C-ι Inhibitor
A key derivative in this class, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has emerged as a specific and potent inhibitor of Protein Kinase C-ι (PKC-ι), an oncogene implicated in the progression of various cancers.[1][2]
Mechanism of Action
PKC-ι is overexpressed in numerous cancer cell lines, including those of the prostate, breast, ovaries, melanoma, and glioma.[1] ICA-1s has been shown to selectively inhibit the kinase activity of PKC-ι over its closely related isoform, PKC-ζ.[3] This inhibition disrupts downstream signaling pathways crucial for cancer cell proliferation and survival.
One of the key pathways affected by ICA-1s is the MAPK/JNK signaling cascade. PKC-ι can regulate the transcription factor c-Jun, a component of the AP-1 transcription factor, and the pro-inflammatory cytokine TNF-α, both of which play roles in oncogenesis. By inhibiting PKC-ι, ICA-1s can lead to the degradation of c-Jun and a reduction in the expression of proteins in the MAPK/JNK pathway, ultimately inducing apoptosis and inhibiting cell proliferation in cancer cells.[4]
Below is a diagram illustrating the proposed signaling pathway influenced by ICA-1s.
Caption: Proposed signaling pathway of ICA-1s in cancer cells.
Quantitative Biological Data
ICA-1s has demonstrated significant antiproliferative activity against a range of cancer cell lines. The following table summarizes the available IC50 values.
| Compound | Target | Assay | Cell Line | IC50 (µM) | Reference |
| ICA-1 | PKC-ι | Kinase Activity Assay | - | ~0.1 | [3] |
| ICA-1s | - | Cell Proliferation | BE(2)-C Neuroblastoma | 0.1 (58% inhibition) | [3] |
| ICA-1s | - | Cell Proliferation | DU-145 Prostate Cancer | Not specified, but significant reduction in tumor growth in vivo | [1][2] |
| ICA-1s | - | Cell Proliferation | Ovarian Cancer (ES-2, HEY, OVCAR3) | Not specified, but induces degradation of mutant p53 | [5] |
| ICA-1s | - | Cell Proliferation | Breast Cancer | Not specified, but significantly inhibits cell proliferation | [4] |
Experimental Protocols
This section provides a general outline of the key experimental methodologies used in the evaluation of this compound derivatives like ICA-1s.
Synthesis of this compound Derivatives
A general synthetic scheme for related imidazole-4-carboxamide nucleosides involves the conversion of a precursor like 5-Amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide (AICA ribonucleoside) through a series of steps including iodination, hydrogenation, and deblocking to yield the desired 5'-deoxyimidazole ribonucleosides.[6] The specific synthesis of ICA-1s would involve a customized multi-step process to construct the substituted cyclopentyl moiety and couple it to the imidazole-4-carboxamide core.
In Vitro Kinase Activity Assay
To determine the inhibitory effect of compounds on PKC-ι activity, a kinase assay is performed.
-
Reagents: Recombinant human PKC-ι enzyme, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound (ICA-1s).
-
Procedure:
-
The enzyme, substrate, and test compound are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified, typically using a radioactive label on the ATP or through antibody-based detection methods (e.g., ELISA).
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for a range of compound concentrations, and the IC50 value is determined by fitting the data to a dose-response curve.
The following diagram outlines the general workflow for an in vitro kinase inhibition assay.
References
- 1. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PKC- ι Regulates an Oncogenic Positive Feedback Loop Between the MAPK/JNK Signaling Pathway, c-Jun/AP-1 and TNF- α in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Amino-1-cyclopentanecarboxamide: A Core Intermediate for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 1-Amino-1-cyclopentanecarboxamide is a versatile bifunctional organic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical agents. Its rigid cyclopentyl scaffold, combined with a primary amine and a carboxamide group at the same carbon atom, provides a unique three-dimensional structure that is valuable for designing molecules with specific biological activities. This guide details the synthesis, properties, and applications of this compound as a key synthetic intermediate, with a focus on its role in the development of novel therapeutics. Its utility has been demonstrated in the synthesis of compounds with potential pharmacological and tumor-inhibiting activities.[1]
Physicochemical and Computed Properties
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| CAS Number | 17193-28-1 | [2] |
| Molecular Formula | C₆H₁₂N₂O | [2] |
| Molecular Weight | 128.17 g/mol | [2] |
| IUPAC Name | 1-aminocyclopentane-1-carboxamide | [2] |
| Melting Point | 95-96 °C | [1] |
| Boiling Point | 301.5 °C at 760 mmHg | [1] |
| Flash Point | 136.1 °C | [1] |
| SMILES | C1CCC(C1)(C(=O)N)N | [2] |
| InChIKey | YGVGITVCEHRBDK-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary synthetic route to this compound is a two-step process commencing from cyclopentanone. This process involves the formation of an aminonitrile intermediate via a Strecker-type reaction, followed by controlled hydrolysis of the nitrile to the corresponding amide.
Experimental Protocols
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
This procedure is adapted from established methods for aminonitrile synthesis.[3][4]
-
To a 250 mL flask containing 120 mL of 30% ammonium hydroxide, add sodium cyanide (15.34 g, 0.31 mol) and ammonium chloride (19.75 g, 0.37 mol) under vigorous stirring.
-
Add cyclopentanone dropwise to the mixture over 20 minutes at room temperature.
-
Stir the resulting mixture at room temperature for 3 days.
-
Extract the mixture with dichloromethane (50 mL). The organic layer is separated and dried over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure to yield crude aminonitrile.
-
The crude product is purified by distillation under reduced pressure to give 1-aminocyclopentanecarbonitrile as a colorless oil.
Step 2: Synthesis of this compound
This protocol describes the controlled hydrolysis of the nitrile to the amide.[3]
-
Dissolve the aminonitrile (41 mmol) in 30 mL of dichloromethane.
-
Add this solution dropwise to 10 g of concentrated sulfuric acid stirred in an ice-water bath, ensuring the internal temperature is maintained at 15 °C.
-
After the addition, remove the ice bath and heat the mixture to 40 °C for 1 hour.
-
Cool the mixture in an ice-water bath and pour it into 200 g of crushed ice.
-
Adjust the pH of the aqueous solution to 7-8 using a 28% aqueous ammonia solution.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Collect the organic extracts, dry over magnesium sulfate (MgSO₄), and evaporate to dryness.
-
Recrystallize the crude solid from an ethyl acetate/hexane mixture to yield the final product as a white solid.
Quantitative Data for Synthesis
| Step | Product | Reagents | Conditions | Yield |
| 1 | 1-Aminocyclopentanecarbonitrile | Cyclopentanone, NaCN, NH₄Cl, NH₄OH | Room temperature, 3 days | 51%[3] |
| 2 | This compound | 1-Aminocyclopentanecarbonitrile, Conc. H₂SO₄ | 40 °C, 1 hour | 27%[3] |
Application as a Synthetic Intermediate
This compound and its direct precursor, 1-aminocyclopentanecarbonitrile, are valuable intermediates in the synthesis of more complex molecules, including Active Pharmaceutical Ingredients (APIs). A notable application is in the synthesis of intermediates for Irbesartan, an angiotensin II receptor antagonist used to treat hypertension.[4] The primary amine of the cyclopentane core serves as a nucleophile for acylation or alkylation, allowing for the construction of more elaborate structures.
Experimental Protocol: Synthesis of an Irbesartan Intermediate
The following protocol details the acylation of 1-aminocyclopentanecarbonitrile, a key step in the synthesis of an Irbesartan precursor.[4]
-
Cool a solution of 1-aminocyclopentanecarbonitrile (30.0 g) in dichloromethane (180 mL) to 10 °C.
-
Add triethylamine (24 mL) to the reaction mixture and stir.
-
Add valeroyl chloride (32.8 mL) dropwise at a temperature between 5 °C and 10 °C.
-
Stir the mixture at this temperature for 2 hours, followed by an additional hour of stirring at room temperature.
-
Add deionized water to the reaction mixture and separate the organic layer.
-
The organic layer, containing N-(1-cyanocyclopentyl)pentanamide, can then be carried forward to subsequent synthetic steps.
Conclusion
This compound is a fundamentally important intermediate for the pharmaceutical industry. Its straightforward synthesis from readily available starting materials and the presence of two reactive functional groups on a constrained cyclic scaffold make it an attractive starting point for the development of new chemical entities. The protocols and data presented herein provide a technical foundation for its synthesis and application in research and drug development, highlighting its continued relevance in the creation of novel therapeutics.
References
- 1. lookchem.com [lookchem.com]
- 2. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 17193-28-1 [chemicalbook.com]
- 4. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
The 1-Aminocyclopentanecarboxamide Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1-amino-1-cyclopentanecarboxamide core and its parent structures, such as 1-aminocyclopentanecarboxylic acid, represent a class of conformationally restricted amino acid analogs. This structural rigidity is a highly sought-after feature in medicinal chemistry, as it can pre-organize a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for a specific biological target. While this compound itself is primarily utilized as a synthetic intermediate, notably in the synthesis of the antihypertensive drug Irbesartan where it can appear as a process-related impurity, its derivatives have emerged as powerful modulators of several key therapeutic targets.[1] This guide explores the pivotal role of this scaffold in the development of potent and selective antagonists of the CC Chemokine Receptor 2 (CCR2), inactivators of GABA Aminotransferase (GABA-AT), and inhibitors of the voltage-gated sodium channel NaV1.7.
CCR2 Antagonists for Inflammatory Diseases
The CC Chemokine Receptor 2 (CCR2) and its primary ligand, CCL2 (also known as MCP-1), are key mediators in the migration of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a host of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis, making CCR2 a prime target for therapeutic intervention. The rigid cyclopentane scaffold has proven to be an optimal structural framework for developing potent CCR2 antagonists.
The introduction of a 1,3-disubstituted cyclopentane scaffold has led to the discovery of highly potent antagonists with nanomolar activity in both binding and functional assays.[1][2]
| Compound ID | Target | Assay Type | IC50 (nM) | Selectivity | Reference |
| Compound 16 | human CCR2 | Radioligand Binding | 1.3 | ~500-fold vs. CCR5 | [2] |
| human CCR2 | Functional Chemotaxis | 0.45 | [2] | ||
| mouse CCR2 | Radioligand Binding | 130 | [2] |
This assay measures the ability of a compound to inhibit the migration of CCR2-expressing cells towards the CCL2 chemoattractant. A Boyden chamber or Transwell system is typically employed.[3][4]
-
Cell Preparation: CCR2-expressing cells (e.g., human monocytic THP-1 cell line) are cultured to 70-80% confluency. Prior to the assay, cells are serum-starved for several hours to enhance their responsiveness.
-
Antagonist Pre-treatment: Harvested cells are resuspended in serum-free medium (e.g., RPMI 1640) and pre-incubated with various concentrations of the test antagonist or a vehicle control for 30-60 minutes at 37°C.[3][5]
-
Assay Setup:
-
The lower wells of the chamber are filled with medium containing an optimal concentration of the chemoattractant CCL2. Negative control wells contain medium only.
-
A polycarbonate membrane (typically with 5 µm pores) is placed over the lower wells.[4]
-
The pre-treated cell suspension (e.g., 1 x 10^6 cells/mL) is added to the upper chamber.[3]
-
-
Incubation: The plate is incubated at 37°C in a 5% CO2 atmosphere for a duration sufficient for migration (typically 1-4 hours).
-
Quantification:
-
Non-migrated cells are scraped from the upper surface of the membrane.
-
Migrated cells on the lower surface are fixed (e.g., with methanol) and stained (e.g., with Crystal Violet).
-
The number of migrated cells is quantified by counting under a microscope or by eluting the stain and measuring its absorbance. The percentage of migration inhibition is calculated relative to the vehicle control.[3]
-
Upon binding of CCL2, CCR2, a G-protein-coupled receptor (GPCR), activates multiple downstream signaling cascades. This initiates a conformational change, leading to the dissociation of G-protein subunits and the activation of pathways including JAK/STAT and PI3K/Akt, which culminate in the cytoskeletal rearrangements necessary for cell migration.[6][7][8]
GABA Aminotransferase (GABA-AT) Inactivators for Neurological Disorders
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Low levels of GABA are associated with epilepsy and addiction. Inhibiting GABA Aminotransferase (GABA-AT), the pyridoxal 5'-phosphate (PLP)-dependent enzyme that degrades GABA, is a validated strategy to increase brain GABA concentrations. Conformationally restricted cyclopentane analogs of GABA have been developed as highly potent, mechanism-based inactivators of GABA-AT.
Compounds like CPP-115 are significantly more efficient at inactivating GABA-AT than earlier drugs like vigabatrin.
| Compound ID | Target | Assay Type | k_inact (min⁻¹) | K_I (µM) | Reference |
| CPP-115 | GABA-AT | Inactivation | 0.25 | 250 | [9] |
| OV329 | GABA-AT | Inactivation | - | - | [10] |
| Vigabatrin | GABA-AT | Inactivation | 2.2 | 1300 | [9] |
| (Data for OV329 indicates it is ~10x more efficient than CPP-115; specific kinetic parameters require direct consultation of the cited source. Vigabatrin is included for comparison.) |
This assay measures the time-dependent loss of enzyme activity in the presence of an inactivator.
-
Enzyme and Reagents: Purified GABA-AT (e.g., from pig brain) is used.[11] The assay is coupled with succinic semialdehyde dehydrogenase (SSDH). The reaction mixture includes GABA, α-ketoglutarate, NADP+, and the test inactivator.[9][11]
-
Assay Procedure:
-
GABA-AT is pre-incubated with various concentrations of the inactivator for different time intervals.
-
At each time point, an aliquot of the pre-incubation mixture is transferred to a cuvette containing the assay solution.
-
The activity of the remaining active enzyme is measured by monitoring the rate of NADPH formation (from NADP+) spectrophotometrically at 340 nm.[11]
-
-
Data Analysis: The observed rate constants of inactivation (k_obs) are determined for each inactivator concentration. The kinetic parameters, the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half the maximal rate (K_I), are calculated by plotting k_obs versus the inhibitor concentration.
GABA-AT degrades GABA via a "ping-pong" mechanism involving the PLP cofactor. The enzyme first transfers the amino group from GABA to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing succinic semialdehyde. In the second half-reaction, the amino group is transferred from PMP to α-ketoglutarate, regenerating PLP and forming glutamate.[2] Mechanism-based inactivators like CPP-115 are processed by the enzyme to form a reactive intermediate that covalently modifies the active site, leading to irreversible inactivation.[11]
NaV1.7 Inhibitors for Pain Management
The voltage-gated sodium channel NaV1.7 is a genetically validated target for pain. Loss-of-function mutations result in a congenital inability to feel pain, making it a highly attractive target for novel analgesics. NaV1.7 channels are crucial for amplifying subthreshold depolarizations and setting the action potential threshold in nociceptive neurons.[12] The cyclopentane carboxylic acid scaffold has recently been identified as a key structural element for potent and selective NaV1.7 inhibitors.[13]
The development of cyclopentane carboxylic acid derivatives has yielded compounds with high potency and improved pharmacokinetic profiles.
| Compound ID | Target | Assay Type | IC50 (µM) | Selectivity vs. NaV1.5 | Reference |
| Compound 31 | NaV1.7 | Electrophysiology | Potent (specific value in source) | High | [13][14] |
| MK-2075 | human NaV1.7 | Electrophysiology | 0.149 | - | [15] |
| (Specific IC50 for Compound 31 requires direct consultation of the cited source. MK-2075 is included as an example of a clinical candidate with published data.) |
This is the gold-standard method for measuring the activity of ion channels and the effect of inhibitors.[16]
-
Cell Preparation: A cell line stably expressing the human NaV1.7 channel (e.g., HEK293 or CHO cells) is cultured on coverslips.[17]
-
Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope stage and perfused with an external physiological salt solution. A glass micropipette (2-5 MΩ resistance) filled with an internal solution is positioned onto a single cell.
-
Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.
-
Voltage-Clamp Protocol: The cell membrane potential is clamped at a holding potential where most channels are in a resting state (e.g., -120 mV). A series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) are applied to elicit NaV1.7 currents.
-
Inhibitor Application: The test compound is applied to the cell via the perfusion system. The reduction in the peak sodium current amplitude in the presence of the compound is measured to determine the IC50 value. State-dependence can be assessed by varying the holding potential or using specific voltage protocols to favor resting, open, or inactivated channel states.[18]
NaV1.7 channels are densely expressed in the peripheral terminals of nociceptive (pain-sensing) neurons. They act as "threshold-setters." In response to a noxious stimulus, other channels cause a small initial depolarization. NaV1.7 amplifies this signal, pushing the neuron to its action potential threshold, which then propagates along the axon to the spinal cord, signaling pain.[12][19]
References
- 1. Examination of the contribution of Nav1.7 to axonal propagation in nociceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CCR2 Acts as Scavenger for CCL2 during Monocyte Chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The role of Nav1.7 in human nociceptors: insights from human induced pluripotent stem cell–derived sensory neurons of erythromelalgia patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Making sure you're not a bot! [nanion.de]
- 18. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Conformational Analysis of Peptides Incorporating 1-Amino-1-cyclopentanecarboxamide
Abstract
The incorporation of conformationally constrained non-proteinogenic amino acids into peptide sequences is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance biological activity, metabolic stability, and bioavailability. Among these, 1-aminocyclopentanecarboxylic acid (Acp), and by extension its C-terminal amide derivative, 1-amino-1-cyclopentanecarboxamide, has garnered significant attention. This technical guide provides an in-depth exploration of the conformational properties imparted by this cyclic residue. It details the experimental and computational methodologies used to elucidate the three-dimensional structures of Acp-containing peptides, presents key quantitative data, and outlines the workflows involved in their analysis.
Introduction: The Role of Conformational Constraint
Peptides often exhibit high potency and selectivity but are limited as therapeutic agents by their conformational flexibility, which leads to poor receptor selectivity and susceptibility to enzymatic degradation. Introducing constrained residues like this compound forces the peptide backbone into a limited and predictable set of conformations.
The cyclopentyl ring of the Acp residue sterically restricts the backbone dihedral angles (φ and ψ), predisposing the peptide to adopt well-defined secondary structures. This inherent rigidity is crucial for stabilizing bioactive conformations, such as β-turns and helical motifs, which are often essential for molecular recognition and biological function. Studies have consistently shown that Acp residues act as potent turn or helix promoters, particularly favoring the formation of β-turns and 3₁₀-helical structures.
Dominant Conformational Motifs
The primary role of the Acp residue is to induce ordered, folded structures in the peptide chain. The cyclopentane ring's steric bulk significantly limits the available conformational space for the backbone dihedral angles.
β-Turn Induction
The Acp residue is a powerful inducer of β-turns, which are compact, four-residue structures stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). Acp is frequently found at the (i+1) or (i+2) position of these turns. The constrained φ and ψ angles of Acp are compatible with the dihedral angle requirements for various types of β-turns, particularly Type I and Type II.
3₁₀-Helix Formation
In addition to β-turns, Acp residues are known to promote the formation of 3₁₀-helices. This type of helix is characterized by a tighter, more compact structure than the classic α-helix, with hydrogen bonds forming between the C=O group of residue 'i' and the N-H group of residue 'i+3'. Peptides containing multiple Acp residues or Acp in combination with other helix-promoting residues like Aib (α-aminoisobutyric acid) often exhibit stable 3₁₀-helical conformations.
Experimental Methodologies & Protocols
A multi-technique approach is essential for a thorough conformational analysis of Acp-containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying peptide conformation in solution, providing data on dihedral angles, inter-proton distances, and hydrogen bonding patterns.
Experimental Protocol (General):
-
Sample Preparation: Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or H₂O/D₂O 9:1). The choice of solvent is critical as it can influence peptide conformation.
-
1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton resonances. Key information is derived from the chemical shifts of the amide (NH) protons; downfield shifts ( > 8.0 ppm) are often indicative of hydrogen-bonded protons.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Used to identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in complete residue assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for conformational analysis. They detect protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Cross-peaks between the NH of one residue and protons of a preceding residue are particularly informative.
-
-
Data Analysis:
-
Coupling Constants (³JHNα): The coupling constant between the amide proton (NH) and the α-proton (Hα) is related to the φ dihedral angle via the Karplus equation.
-
NOE Restraints: The intensities of NOE cross-peaks are used to calculate inter-proton distance restraints.
-
Structure Calculation: The collected restraints (distances, dihedral angles) are used as input for molecular dynamics and simulated annealing protocols (e.g., using software like XPLOR-NIH or CYANA) to generate a family of 3D structures consistent with the experimental data.
-
X-ray Crystallography
X-ray crystallography provides a high-resolution, static picture of the peptide's conformation in the solid state.
Experimental Protocol (General):
-
Crystallization: This is often the most challenging step. The peptide is dissolved in a suitable solvent system, and various crystallization techniques (e.g., vapor diffusion, slow evaporation) are screened to obtain single crystals of sufficient quality.
-
Data Collection: A suitable crystal is mounted and irradiated with an X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the molecule. An atomic model is built into this map and refined to best fit the experimental data, yielding a precise 3D structure with atomic coordinates.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-concentration technique used to assess the overall secondary structure content of a peptide in solution.
Experimental Protocol (General):
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer).
-
Data Acquisition: Record the CD spectrum, typically from 190 to 260 nm.
-
Spectral Interpretation: The shape of the CD spectrum is characteristic of different secondary structures:
-
β-turns: Often show a negative band around 205 nm and a weak positive band above 220 nm.
-
3₁₀-helices: Characterized by a negative band near 205 nm and a stronger negative band around 220 nm.
-
Random Coil: Typically exhibits a strong negative band below 200 nm.
-
Quantitative Conformational Data
The following table summarizes typical backbone dihedral angles for an Acp residue when incorporated into a peptide, as determined by X-ray crystallography and NMR studies. These values highlight the constrained nature of the residue.
| Parameter | Typical Value Range | Method | Reference |
| φ (phi) | -90° to -60° | X-ray, NMR | |
| ψ (psi) | -45° to -15° OR +120° to +150° | X-ray, NMR | |
| θ (N-Cα-C') | ~107° - 110° | X-ray |
Table 1: Typical Dihedral and Bond Angles for Acp Residues.
Visualization of Workflows and Structures
Diagrams generated using the DOT language provide a clear visual representation of the processes and relationships involved in conformational analysis.
Caption: Workflow for determining the 3D structure of Acp-peptides.
Caption: Acp residue promoting a β-turn structure.
Conclusion
The incorporation of this compound and its parent acid into peptide backbones is a highly effective strategy for inducing stable, well-defined secondary structures, predominantly β-turns and 3₁₀-helices. A comprehensive understanding of their conformational effects requires a synergistic approach, combining high-resolution techniques like NMR and X-ray crystallography with computational modeling and spectroscopic methods like CD. The predictable structural motifs engendered by this constrained residue make it an invaluable tool in the rational design of peptidomimetics with enhanced stability and potent biological activity, paving the way for the development of novel peptide-based therapeutics.
Methodological & Application
Synthesis of 1-Amino-1-cyclopentanecarboxamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Amino-1-cyclopentanecarboxamide, a valuable building block in medicinal chemistry and drug development. The protocols described herein outline two common and effective synthetic routes: the Strecker synthesis and the Ritter reaction.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for the reactants, intermediates, and the final product is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Cyclopentanone | C₅H₈O | 84.12 | -58.2 | 130.6 | 0.951 |
| Sodium Cyanide | NaCN | 49.01 | 563.7 | 1496 | 1.595 |
| Ammonium Chloride | NH₄Cl | 53.49 | 338 (sublimes) | 520 | 1.527 |
| 1-Aminocyclopentanecarbonitrile | C₆H₁₀N₂ | 110.16 | N/A | N/A | N/A |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 10 | 337 | 1.84 |
| This compound | C₆H₁₂N₂O | 128.17 | 301.5 (Predicted) | N/A | 1.132 (Predicted)[1] |
Table 2: Safety Information for Key Compounds
| Compound Name | GHS Hazard Statements | Precautionary Statements |
| Cyclopentanone | Flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
| Sodium Cyanide | Fatal if swallowed, in contact with skin or if inhaled.[2] Very toxic to aquatic life with long lasting effects. Contact with acids liberates very toxic gas.[3] | Do not breathe dust/fume/gas/mist/vapors/spray.[2] Wash skin thoroughly after handling.[2] Wear protective gloves/protective clothing.[2] Immediately call a POISON CENTER or doctor/physician.[2] |
| Ammonium Chloride | Harmful if swallowed. Causes serious eye irritation. | Wash skin thoroughly after handling. Wear eye protection/face protection. |
| 1-Aminocyclopentanecarbonitrile | (Assumed) Toxic by ingestion, inhalation, and skin contact due to the presence of the nitrile group. | Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment. |
| Concentrated Sulfuric Acid | Causes severe skin burns and eye damage.[4] May be corrosive to metals. | Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection. |
| This compound | Harmful if swallowed.[5] Causes serious eye damage.[5] Causes damage to organs through prolonged or repeated exposure.[5] | Do not breathe dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. |
Experimental Protocols
Two distinct and reliable methods for the synthesis of this compound are detailed below.
Method 1: Strecker Synthesis followed by Controlled Hydrolysis
This two-step method first involves the synthesis of the intermediate, 1-aminocyclopentanecarbonitrile, via the Strecker synthesis, followed by its controlled hydrolysis to the desired amide.
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile
This protocol is adapted from established procedures for the Strecker synthesis of α-aminonitriles.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Aqueous Ammonia (28-30%)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide in deionized water in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a solution of ammonium chloride in deionized water, followed by concentrated aqueous ammonia.
-
Cool the mixture in an ice bath.
-
Add a solution of cyclopentanone in methanol dropwise to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Gently heat the mixture to 40-50 °C for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1-aminocyclopentanecarbonitrile as an oil. This intermediate is often used in the next step without further purification.
Step 2: Controlled Hydrolysis to this compound
This step involves the partial hydrolysis of the nitrile group to an amide in the presence of an acid catalyst.
Materials:
-
Crude 1-Aminocyclopentanecarbonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetone
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a fume hood, place the crude 1-aminocyclopentanecarbonitrile in a round-bottom flask and cool it in an ice bath.
-
Slowly and carefully add concentrated sulfuric acid to the nitrile with vigorous stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. This should be done in a large beaker to accommodate any foaming.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold acetone.
-
Dry the product under vacuum to obtain the final this compound.
Method 2: Ritter Reaction
The Ritter reaction provides a more direct, one-pot synthesis of this compound from cyclopentanone.
Materials:
-
Cyclopentanone
-
Sodium Cyanide (NaCN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, combine cyclopentanone and glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.
-
In a separate beaker, carefully dissolve sodium cyanide in a minimal amount of cold water. Caution: Highly toxic.
-
Slowly add the cold sodium cyanide solution to the stirred cyclopentanone mixture.
-
With the reaction mixture still in the ice bath, add concentrated sulfuric acid dropwise via a dropping funnel. The temperature should be carefully monitored and maintained below 10 °C.
-
After the addition of sulfuric acid is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully quench the reaction by pouring it over a large amount of crushed ice.
-
Neutralize the acidic mixture by the slow and careful addition of a sodium hydroxide solution until the pH is basic (pH > 10).
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the two synthetic methods described.
Caption: Workflow for the synthesis of this compound via Strecker synthesis.
Caption: Workflow for the one-pot synthesis of this compound via Ritter reaction.
References
Analytical Methods for the Characterization of 1-Amino-1-cyclopentanecarboxamide
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-1-cyclopentanecarboxamide is a cyclic amino acid derivative of interest in pharmaceutical development and research. It is notably identified as a process impurity in the synthesis of Irbesartan, an angiotensin II receptor antagonist, where it is designated as Irbesartan Impurity 36.[1] Accurate and robust analytical methods are crucial for its identification, quantification, and characterization to ensure the quality, safety, and efficacy of pharmaceutical products. This document provides detailed application notes and experimental protocols for the comprehensive analysis of this compound using modern analytical techniques.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for method development. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| CAS Number | 17193-28-1 | [1] |
| IUPAC Name | 1-aminocyclopentane-1-carboxamide | [1] |
| Canonical SMILES | C1CCC(C1)(C(=O)N)N | [1] |
| Exact Mass | 128.094963011 Da | [1] |
| Topological Polar Surface Area | 69.1 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 1 | [1] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of this compound, particularly in the context of analyzing Irbesartan and its impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for resolving the target compound from the active pharmaceutical ingredient (API) and other related substances.
Experimental Protocol: RP-HPLC for Impurity Profiling
This protocol is adapted from established methods for the analysis of Irbesartan and its impurities.[2][3]
Objective: To separate and quantify this compound in the presence of Irbesartan and other potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Hypersil ODS C18 column (150 mm x 4.6 mm, 3 µm) or equivalent[3]
-
Mobile Phase A: 0.55% v/v orthophosphoric acid, pH adjusted to 3.2 with triethylamine[3]
-
Mobile Phase B: Acetonitrile and Mobile Phase A mixture (95:5 v/v)[3]
-
Diluent: Mobile Phase A and Acetonitrile (50:50 v/v)
-
Reference standards for this compound and Irbesartan
Chromatographic Conditions:
| Parameter | Condition |
| Column | Hypersil ODS C18 (150 mm x 4.6 mm, 3 µm)[3] |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | A typical gradient would start with a high percentage of aqueous phase (Mobile Phase A) to retain the polar this compound and gradually increase the organic phase (Mobile Phase B) to elute the more non-polar Irbesartan and other impurities. A starting point could be 95% A, ramping to 50% A over 20 minutes. |
| Flow Rate | 1.2 mL/min[2] |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm[2] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (e.g., 100 µg/mL) in the diluent.
-
Prepare a stock solution of the Irbesartan sample to be analyzed (e.g., 1 mg/mL) in the diluent.
-
For method validation and specificity, prepare a spiked sample by adding a known amount of the this compound stock solution to the Irbesartan sample solution.
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Quantify the amount of the impurity by comparing the peak area to a calibration curve generated from the reference standard.
Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.
¹H NMR Spectroscopy Protocol:
Objective: To acquire a ¹H NMR spectrum for the structural confirmation of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)[4]
-
NMR tubes
-
Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄ - CD₃OD)[4]
-
This compound sample
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.[4]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
| Parameter | Value |
| Nucleus | ¹H |
| Solvent | D₂O or CD₃OD |
| Temperature | 298 K (25 °C) |
| Number of Scans | 16 or 32 |
| Relaxation Delay | 1-2 seconds |
| Pulse Width | Calibrated 90° pulse |
| Spectral Width | ~12 ppm |
| Referencing | Internal standard (e.g., TMS at 0.00 ppm) or residual solvent peak |
Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show signals corresponding to the cyclopentyl protons and the protons of the amino and amide groups. The cyclopentyl protons will likely appear as complex multiplets in the aliphatic region (around 1.5-2.5 ppm). The amino and amide protons are exchangeable and their chemical shifts can vary depending on the solvent and concentration. In D₂O, the NH₂ and CONH₂ protons will exchange with deuterium and their signals will disappear.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.
LC-MS/MS Protocol:
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Instrumentation and Materials:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole)
-
Electrospray Ionization (ESI) source
-
HPLC column and mobile phases as described in the HPLC section
-
This compound sample solution
LC-MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Drying Gas Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 350 °C |
| Nebulizer Pressure | 30 - 45 psi |
| MS Scan Range | m/z 50 - 300 |
| Collision Energy (for MS/MS) | Ramped (e.g., 10-40 eV) to induce fragmentation |
Expected Mass Spectral Data:
-
MS1 (Full Scan): The protonated molecule [M+H]⁺ is expected at m/z 129.10.
-
MS2 (Product Ion Scan): Fragmentation of the parent ion (m/z 129.10) can provide structural information. Common fragmentation pathways for amino acids include the loss of ammonia (NH₃) and the loss of the carboxamide group (CONH₂).
Summary of Quantitative Data
The following table summarizes the key quantitative data for the analytical characterization of this compound.
| Analytical Technique | Parameter | Expected Value |
| RP-HPLC | Retention Time | Dependent on specific chromatographic conditions, but should be well-resolved from Irbesartan. |
| UV λmax | ~220 nm | |
| Mass Spectrometry | [M+H]⁺ (m/z) | 129.10 |
| ¹H NMR | Chemical Shifts (δ, ppm) | Aliphatic protons: ~1.5-2.5 ppm; NH protons: variable (solvent dependent) |
| ¹³C NMR | Chemical Shifts (δ, ppm) | Carbonyl carbon: ~175-180 ppm; Quaternary carbon: ~60-70 ppm; Cyclopentyl carbons: ~20-40 ppm |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate identification, quantification, and structural elucidation, which is critical for quality control in pharmaceutical manufacturing and for research purposes. The provided protocols offer a starting point for method development and validation, and can be adapted based on specific instrumentation and laboratory requirements.
References
- 1. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A validated stability-indicating liquid chromatographic method for determination of process related impurities and degradation behavior of Irbesartan in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crystal Forms of the Antihypertensive Drug Irbesartan: A Crystallographic, Spectroscopic, and Hirshfeld Surface Analysis Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-Amino-1-cyclopentanecarboxamide using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Amino-1-cyclopentanecarboxamide is a cyclic amino acid derivative of interest in pharmaceutical research and drug development. Accurate and precise quantification of this compound is crucial for various stages of drug discovery, including pharmacokinetic studies, formulation development, and quality control. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol offers a reliable approach for the separation and quantification of the analyte in bulk drug substance and formulated products.
Principle of the Method
Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may lack the required sensitivity. To overcome this, a pre-column derivatization step using o-phthalaldehyde (OPA) is employed. OPA reacts with the primary amine group of this compound in the presence of a thiol to form a highly fluorescent isoindole derivative. This derivative can be readily detected and quantified at low concentrations using a fluorescence detector. The separation is achieved on a reversed-phase C18 column with a gradient elution using a phosphate buffer and acetonitrile mobile phase.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 99%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium phosphate monobasic (Reagent grade)
-
Boric acid (Reagent grade)
-
o-Phthalaldehyde (OPA)
-
3-Mercaptopropionic acid (3-MPA)
-
Sodium hydroxide (Reagent grade)
-
Hydrochloric acid (Reagent grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
2. Instrument and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and fluorescence detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 25 mM Sodium Phosphate Buffer, pH 7.2 |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm, Emission: 450 nm |
| Run Time | 20 minutes |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 50 | 50 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
3. Preparation of Solutions
-
Mobile Phase A (25 mM Sodium Phosphate Buffer, pH 7.2): Dissolve 3.0 g of sodium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 7.2 with 1 M sodium hydroxide. Filter through a 0.45 µm nylon membrane filter.
-
Derivatization Reagent (OPA/3-MPA):
-
Dissolve 1.0 g of OPA in 10 mL of methanol.
-
In a separate container, prepare a borate buffer by dissolving 6.2 g of boric acid in 100 mL of water and adjusting the pH to 10.4 with 5 M sodium hydroxide.
-
Add the OPA/methanol solution and 400 µL of 3-mercaptopropionic acid to the borate buffer.
-
Bring the final volume to 200 mL with the borate buffer. This reagent is light-sensitive and should be stored in an amber bottle at 4°C. It is stable for up to one week.
-
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of water to obtain a stock solution of 1000 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to final concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the sample (e.g., bulk powder or formulation) expected to contain approximately 10 mg of this compound and dissolve it in 10 mL of water. Further dilute as necessary to fall within the calibration range.
5. Derivatization Procedure
-
To 100 µL of each standard or sample solution in an autosampler vial, add 400 µL of the OPA/3-MPA derivatization reagent.
-
Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature before injection.
Data Presentation
The method was validated for linearity, precision, and accuracy. The results are summarized below.
Table 3: Method Validation Data
| Parameter | Result |
| Retention Time | Approximately 8.5 min |
| Linearity (R²) (1-100 µg/mL) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Mandatory Visualizations
Chemical Structure and Derivatization Reaction
Caption: Derivatization of this compound with OPA.
HPLC Analysis Workflow
Caption: Experimental workflow for HPLC analysis.
The HPLC method described in this application note provides a sensitive, accurate, and precise means for the quantitative analysis of this compound. The use of pre-column derivatization with OPA allows for low-level detection suitable for a wide range of applications in the pharmaceutical industry. The method is robust and can be readily implemented in a quality control or research laboratory setting.
Application Note and Protocol for the GC-MS Analysis of 1-Amino-1-cyclopentanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, amino acids, including cyclic derivatives like 1-Amino-1-cyclopentanecarboxamide, are generally non-volatile and polar, necessitating a derivatization step to increase their volatility and thermal stability for GC-MS analysis.[1][2][3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.
The primary goal of derivatization in amino acid analysis is to replace active hydrogens on polar functional groups (amine and carboxyl groups) with nonpolar moieties, thereby improving their chromatographic behavior.[2][3] Common derivatization methods include silylation, acylation, and esterification.[4] This protocol will focus on a two-step derivatization process involving esterification followed by acylation, a robust method for amino acid analysis.[1]
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., stable isotope-labeled this compound or a structurally similar compound)
-
Methanol, anhydrous
-
Acetyl chloride
-
Dichloromethane, anhydrous
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate, anhydrous
-
Sodium sulfate, anhydrous
-
Nitrogen gas, high purity
-
Sample vials, screw caps with PTFE-lined septa
Sample Preparation
-
Standard and Sample Solution Preparation : Accurately weigh a precise amount of this compound standard and dissolve it in a known volume of 0.1 N HCl to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. For unknown samples, ensure they are in a liquid form or can be dissolved in a suitable solvent.
-
Internal Standard Spiking : Add a known amount of the internal standard to each standard and sample solution.
-
Drying : Transfer a measured aliquot (e.g., 50 µL) of each standard and sample solution to a clean glass reaction vial and evaporate to complete dryness under a gentle stream of high-purity nitrogen gas at room temperature or slightly elevated temperature (e.g., 40-50°C). It is crucial to ensure the sample is completely dry, as moisture can interfere with the derivatization reactions.[2]
Derivatization Procedure
This protocol employs a two-step derivatization: esterification of the carboxyl group followed by acylation of the amino group.
Step 1: Esterification
-
To the dried sample residue, add 200 µL of a freshly prepared solution of 3 M HCl in methanol (prepared by slowly adding acetyl chloride to anhydrous methanol).
-
Seal the vial tightly and heat at 80°C for 60 minutes to convert the carboxylic acid to its methyl ester.[1]
-
After heating, cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.
Step 2: Acylation
-
To the dried, esterified sample, add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[1]
-
Seal the vial and heat at 65°C for 30 minutes to form the N-pentafluoropropionyl derivative.[1]
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | SLB-5ms (20 m x 0.18 mm I.D. x 0.18 µm) or similar non-polar column[2] |
| Injector Temperature | 280°C[1] |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[1] |
| Oven Temperature Program | Initial temperature of 60°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C[1] |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV[1] |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Retention Times and Characteristic Ions for Derivatized this compound
| Compound | Retention Time (min) | Molecular Ion (M+) | Characteristic Fragment Ions (m/z) |
| Derivatized this compound | To be determined | To be determined | To be determined |
| Derivatized Internal Standard | To be determined | To be determined | To be determined |
Table 2: Calibration Curve Data for this compound
| Concentration (µg/mL) | Peak Area Ratio (Analyte/IS) |
| Standard 1 | |
| Standard 2 | |
| Standard 3 | |
| Standard 4 | |
| Standard 5 | |
| R² Value |
Table 3: Quantitative Analysis Results
| Sample ID | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) | %RSD (for replicate injections) |
| Sample 1 | |||
| Sample 2 | |||
| Sample 3 |
Visualization
Caption: Experimental workflow for GC-MS analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC-MS. The described derivatization procedure and instrument parameters offer a solid foundation for researchers to develop and validate a robust analytical method. Proper optimization of the method for the specific instrumentation and sample matrix is essential for achieving accurate and precise quantitative results.
References
- 1. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Analysis of 1-Amino-1-cyclopentanecarboxamide by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the structural characterization of 1-Amino-1-cyclopentanecarboxamide using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
This compound (C₆H₁₂N₂O, MW: 128.17 g/mol ) is a cyclic amino acid derivative.[1][2][3] Accurate structural elucidation and purity assessment are crucial for its application in research and drug development. This note describes the analytical workflow and expected results for its characterization.
Predicted and Reported Analytical Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2][3] |
| Exact Mass | 128.094963011 Da | [1] |
| CAS Number | 17193-28-1 | [1][2][3] |
| Appearance | Light yellow to brown solid | [3] |
| Melting Point | 95-96 °C | [3] |
| Boiling Point | 301.5 °C at 760 mmHg (Predicted) | [2][3] |
Table 2: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| 7.25 | s | 1H | -CONH₂ |
| 6.95 | s | 1H | -CONH₂ |
| 2.10 | s | 2H | -NH₂ |
| 1.80-1.95 | m | 4H | 2 x -CH₂- |
| 1.55-1.70 | m | 4H | 2 x -CH₂- |
Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 178.0 | C=O (Amide) |
| 60.0 | C-NH₂ |
| 38.0 | 2 x -CH₂- |
| 24.0 | 2 x -CH₂- |
Table 4: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 129.10224 | To be determined |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Protocol 1: NMR Spectroscopy
1. Sample Preparation:
- Weigh approximately 5-10 mg of this compound.
- Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD) in a clean, dry NMR tube.
- Vortex the tube until the sample is fully dissolved.
2. NMR Data Acquisition:
- Instrument: 500 MHz NMR Spectrometer
- ¹H NMR Parameters:
- Pulse Program: zg30
- Number of Scans: 16
- Acquisition Time: ~3 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: 16 ppm
- ¹³C NMR Parameters:
- Pulse Program: zgpg30
- Number of Scans: 1024
- Acquisition Time: ~1.5 seconds
- Relaxation Delay: 2 seconds
- Spectral Width: 240 ppm
3. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
- Integrate the peaks in the ¹H spectrum.
Protocol 2: Mass Spectrometry
1. Sample Preparation:
- Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile 50:50 v/v).
- Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
2. Mass Spectrometry Data Acquisition:
- Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source.
- ESI Source Parameters (Positive Ion Mode):
- Capillary Voltage: 3.5 kV
- Cone Voltage: 30 V
- Source Temperature: 120 °C
- Desolvation Temperature: 350 °C
- Desolvation Gas Flow: 600 L/hr
- Acquisition Mode:
- Full Scan MS: Scan range m/z 50-500.
- Tandem MS (MS/MS): Select the precursor ion [M+H]⁺ and apply a collision energy (e.g., 10-30 eV) to induce fragmentation.
3. Data Analysis:
- Determine the accurate mass of the parent ion and calculate the elemental composition.
- Analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.
Visualizations
The following diagrams illustrate the analytical workflow and a plausible fragmentation pathway for this compound.
References
Application Notes and Protocols for the Use of 1-Amino-1-cyclopentanecarboxamide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and materials science. These unique building blocks can impart desirable properties such as enhanced metabolic stability, increased receptor affinity and selectivity, and the ability to induce specific secondary structures. 1-Amino-1-cyclopentanecarboxamide, a Cα,α-disubstituted cyclic amino acid, is a compelling building block for peptide modification. Its rigid cyclopentyl backbone restricts the conformational flexibility of the peptide chain, promoting the formation of well-defined secondary structures like β-turns and helices.[1][2][3][4] This pre-organization can lead to peptides with improved biological activity and resistance to enzymatic degradation.[5]
These application notes provide detailed protocols for the synthesis of the Fmoc-protected this compound building block and its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-1-Amino-1-cyclopentanecarboxamide-OH
The successful incorporation of this compound into a peptide via Fmoc-SPPS first requires its synthesis as an N-terminally protected building block. The following is a representative two-step protocol, starting from the commercially available 1-aminocyclopentane-1-carbonitrile.
Step 1: Synthesis of this compound
This step involves the hydration of the nitrile group to an amide under acidic conditions.
Materials:
-
1-aminocyclopentane-1-carbonitrile
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Ice
-
28% Ammonium hydroxide solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO4)
Protocol:
-
In a fume hood, cool 10 g of concentrated sulfuric acid in an ice-water bath.
-
Dissolve 41 mmol of 1-aminocyclopentane-1-carbonitrile in 30 mL of dichloromethane.
-
Slowly add the aminonitrile solution dropwise to the stirred, cold sulfuric acid, ensuring the internal temperature remains below 15 °C.
-
After the addition is complete, continue stirring the mixture in the ice-water bath for a further 30 minutes.
-
Remove the ice bath and warm the reaction mixture to 40 °C for 1 hour.
-
Cool the mixture back down in an ice-water bath and carefully pour it over 200 g of crushed ice.
-
Neutralize the aqueous solution to a pH of 7-8 by the slow addition of 28% ammonium hydroxide solution.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.[6]
Step 2: Fmoc Protection of this compound
This procedure utilizes Fmoc-OSu for the protection of the primary amine.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
Sodium bicarbonate
-
Dioxane
-
Water
-
Diethyl ether
Protocol:
-
Dissolve this compound in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate solution.
-
Add a solution of Fmoc-OSu (1.1 equivalents) in dioxane dropwise to the stirred amino acid solution at room temperature.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the reaction mixture to pH 2 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the Fmoc-1-Amino-1-cyclopentanecarboxamide-OH by column chromatography or recrystallization.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The incorporation of the sterically hindered this compound requires optimized coupling conditions to ensure high efficiency. The following protocol is based on standard Fmoc/tBu chemistry with modifications for challenging couplings.
Materials and Reagents:
-
Fmoc-Rink Amide resin (for C-terminal amide peptides) or other suitable resin.
-
Fmoc-protected amino acids, including Fmoc-1-Amino-1-cyclopentanecarboxamide-OH.
-
Coupling Reagents:
-
High-reactivity uronium/aminium or phosphonium salts are recommended, such as HBTU, HATU, or PyBOP.[7]
-
An activator base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
-
Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF).
-
Washing Solvents: DMF, Dichloromethane (DCM).
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Diethyl ether (cold).
Experimental Protocol:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh deprotection solution and agitate for a further 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 1-2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Coupling of Fmoc-1-Amino-1-cyclopentanecarboxamide-OH (Sterically Hindered):
-
Due to steric hindrance, a double coupling is recommended.
-
Prepare the coupling solution as in step 3, using HATU as the coupling reagent is often beneficial for hindered amino acids.
-
Increase the coupling time to 4-6 hours, or perform the reaction at a slightly elevated temperature (e.g., 30-40 °C). Microwave-assisted coupling can significantly reduce the reaction time and improve efficiency.[8]
-
After the first coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid.
-
Thoroughly wash the resin with DMF and DCM and perform a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3/4 for each amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the deprotected peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail (TFA/H2O/TIS) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.
Quantitative Data Summary
While specific data for the incorporation of this compound is not extensively published, the following tables provide representative data for standard and sterically hindered amino acids in Fmoc-SPPS.
Table 1: Representative Coupling Efficiencies for Different Amino Acid Types
| Amino Acid Type | Coupling Reagent | Coupling Time | Temperature | Expected Efficiency |
| Standard (e.g., Ala, Leu) | HBTU/DIPEA | 1 hour | Room Temp. | >99% |
| Standard (e.g., Ala, Leu) | DIC/HOBt | 2 hours | Room Temp. | >98% |
| Sterically Hindered (e.g., Aib) | HATU/DIPEA | 4 hours | Room Temp. | ~95-98% |
| Sterically Hindered (e.g., Aib) | HATU/DIPEA (Microwave) | 10 min | 75 °C | >99% |
Table 2: Factors Affecting Overall Peptide Yield and Purity
| Factor | Impact on Yield/Purity | Mitigation Strategy |
| Peptide Aggregation | Lowers yield by incomplete coupling and deprotection. | Use of chaotropic salts, high-boiling point solvents, or backbone-modifying dipeptides. |
| Steric Hindrance | Incomplete coupling leads to deletion sequences, reducing purity. | Use of high-reactivity coupling reagents, longer reaction times, elevated temperatures, or microwave assistance.[7][8] |
| Racemization | Can occur during activation of certain amino acids, reducing purity of the desired stereoisomer. | Use of additives like HOAt or Oxyma; avoid prolonged pre-activation times. |
| Side-chain Reactions | Incomplete deprotection or side reactions with protecting groups can lower purity. | Use of appropriate scavengers in the cleavage cocktail. |
Impact on Peptide Structure and Function
The incorporation of Cα,α-disubstituted amino acids like this compound has a profound impact on the conformational properties of peptides.
-
Conformational Restriction: The cyclopentyl ring severely restricts the psi (ψ) and phi (φ) dihedral angles of the peptide backbone, leading to a more rigid and predictable structure.[1][3]
-
Induction of Secondary Structures: These residues are known to promote the formation of specific secondary structures, such as β-turns and 310- or α-helices, even in short peptide sequences.[2][4] The type of secondary structure can depend on the stereochemistry and the surrounding amino acid sequence.
-
Enhanced Stability: The steric bulk of the cyclopentyl group can shield the adjacent peptide bonds from proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.[5]
-
Improved Binding Affinity: By pre-organizing the peptide into a bioactive conformation, the entropic penalty of binding to a receptor can be reduced, potentially leading to higher binding affinity.
References
- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformations of peptides containing a chiral cyclic α, α-disubstituted α-amino acid within the sequence of Aib residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Substituting Disubstituted Amino Acids into the Amphipathic Cell Penetrating Peptide Pep-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 17193-28-1 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
Application Notes and Protocols for the Incorporation of 1-Amino-1-cyclopentanecarboxamide into Peptide Backbones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural, conformationally constrained amino acids into peptide backbones is a powerful strategy in medicinal chemistry and drug development.[1] These modifications can enhance peptide stability against enzymatic degradation, improve receptor affinity and selectivity, and control the peptide's secondary structure.[1] 1-Amino-1-cyclopentanecarboxamide, a Cα,α-dialkylated cyclic amino acid, offers a unique structural element to enforce specific conformational constraints, making it a valuable building block for designing novel peptidomimetics.[2][3][4] This document provides detailed application notes and protocols for the successful incorporation of this compound into peptide sequences using solid-phase peptide synthesis (SPPS).
Key Applications
The introduction of this compound into a peptide sequence can be leveraged to:
-
Induce β-turn and helical conformations: Similar to other Cα,α-dialkylated cyclic amino acids, the cyclopentyl constraint is expected to favor the formation of ordered secondary structures such as β-turns and helices.[2][3][4]
-
Enhance metabolic stability: The sterically hindered α-carbon can protect the adjacent peptide bonds from proteolytic cleavage, thereby increasing the peptide's half-life in biological systems.
-
Modulate receptor binding: By locking the peptide backbone into a specific conformation, the spatial orientation of pharmacophoric side chains can be optimized for improved interaction with biological targets.
-
Develop novel therapeutic peptides: These structurally unique peptides can be explored as agonists or antagonists for a variety of receptors, with potential applications in oncology, metabolic diseases, and infectious diseases.[5][6]
Data Presentation: Synthesis and Purity
The following table summarizes representative quantitative data for the incorporation of Fmoc-1-Amino-1-cyclopentanecarboxamide-OH into a model hexapeptide (Tyr-Ala-Gly-Xxx -Leu-Phe, where Xxx is the target residue) using automated solid-phase peptide synthesis. These values are provided as examples of typical outcomes.
| Parameter | Value | Method of Analysis |
| Resin Loading | 0.5 mmol/g | N/A |
| Amino Acid Excess | 4.0 equivalents | N/A |
| Coupling Reagent | HBTU/HOBt/DIPEA | N/A |
| Coupling Time for Standard Amino Acids | 45 min | N/A |
| Coupling Time for this compound | 90 min (double coupling) | N/A |
| Overall Crude Peptide Yield | 78% | Gravimetric |
| Crude Peptide Purity | >70% | RP-HPLC (220 nm) |
| Final Purity after Purification | >98% | RP-HPLC (220 nm) |
| Observed Molecular Weight | Consistent with calculated mass | LC-MS |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol details the manual incorporation of a single this compound residue into a peptide chain using the standard Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Fmoc-protected amino acids
-
Fmoc-1-Amino-1-cyclopentanecarboxamide-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 20 minutes.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Standard Amino Acids (repeat for each residue before the target):
-
In a separate vial, pre-activate the Fmoc-amino acid (4 eq.) with HBTU (3.95 eq.) and HOBt (4 eq.) in DMF for 2 minutes. Add DIPEA (8 eq.) and mix.
-
Add the activated amino acid solution to the resin.
-
Agitate for 45-60 minutes.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Incorporation of Fmoc-1-Amino-1-cyclopentanecarboxamide-OH:
-
Pre-activate Fmoc-1-Amino-1-cyclopentanecarboxamide-OH (4 eq.) with HBTU (3.95 eq.) and HOBt (4 eq.) in DMF for 2 minutes. Add DIPEA (8 eq.).
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 90 minutes. Due to the steric hindrance of Cα,α-dialkylated amino acids, a longer coupling time or a double coupling is recommended.
-
To perform a double coupling, drain the solution after 90 minutes, wash with DMF, and add a freshly prepared solution of activated Fmoc-1-Amino-1-cyclopentanecarboxamide-OH for another 90 minutes.
-
Perform a Kaiser test to ensure completion.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Continue with Fmoc deprotection and coupling steps for the remaining amino acids in the sequence.
-
Final Fmoc Deprotection: After the last amino acid coupling, perform a final deprotection with 20% piperidine in DMF.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by liquid chromatography-mass spectrometry (LC-MS).
-
Visualizations
Experimental Workflow
Caption: Standard workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
Logical Relationship: Conformational Constraint
Caption: Impact of incorporating a constrained residue on peptide properties.
References
- 1. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
1-Amino-1-cyclopentanecarboxamide as an Irbesartan Impurity Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the analysis of potential and recognized impurities in the antihypertensive drug, Irbesartan. The primary focus is on 1-Amino-1-cyclopentanecarboxamide as a potential process-related impurity and the well-established "Irbesartan Impurity A."
Introduction
Irbesartan is an angiotensin II receptor antagonist widely used in the treatment of hypertension. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. While various impurities have been identified and characterized for Irbesartan, this document specifically addresses this compound, a potential process-related impurity, and provides a comprehensive protocol for the analysis of the recognized pharmacopeial impurity, Irbesartan Impurity A.
Based on documented synthetic routes for Irbesartan, this compound (also referred to as 1-aminocyclopentanamide) can be an intermediate or a starting material.[1] Its presence in the final drug substance could indicate an incomplete reaction or inadequate purification. Therefore, a sensitive analytical method for its detection and quantification is essential for process control and quality assurance.
Section 1: this compound
Application Note: Detection of this compound in Irbesartan
This application note outlines a general approach for the development of a High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of this compound in Irbesartan drug substance.
Objective: To develop a specific and sensitive HPLC method for the separation and quantification of this compound from Irbesartan.
Challenge: Due to the structural differences between this compound and Irbesartan, chromatographic conditions must be optimized to achieve adequate retention and resolution for this polar compound while maintaining good peak shape for the main analyte.
Experimental Protocol: HPLC Method for this compound
1. Materials and Reagents:
-
This compound reference standard
-
Irbesartan API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (OPA) (Analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions (Starting Point):
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.02 M KH2PO4 buffer, pH adjusted to 3.0 with OPA
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 10 95 5 20 20 80 25 20 80 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detector Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: Mobile Phase A:Acetonitrile (80:20 v/v)
-
Standard Solution (this compound): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of 100 µg/mL.
-
Test Solution (Irbesartan): Accurately weigh about 50 mg of the Irbesartan API into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of 1000 µg/mL.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis and Calculation:
-
Inject the diluent as a blank, followed by the standard solution and the test solution.
-
Calculate the amount of this compound in the Irbesartan sample using the following formula:
Logical Workflow for Method Development
Caption: Workflow for HPLC analysis of this compound.
Section 2: Irbesartan Impurity A
Application Note: Analysis of Irbesartan Impurity A (Irbesartan Related Compound A)
Irbesartan Impurity A, chemically known as 1-(pentanoylamino)-N-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide, is a well-documented process-related impurity of Irbesartan.[2][3][4][5][6] It is listed in major pharmacopeias, and its control is mandatory for the release of Irbesartan drug substance.
Experimental Protocol: HPLC Method for Irbesartan Impurity A
This protocol is based on established methods for the analysis of Irbesartan and its related compounds.
1. Materials and Reagents:
-
Irbesartan Impurity A reference standard
-
Irbesartan API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (OPA) (Analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.05 M KH2PO4 buffer, pH adjusted to 4.7 with OPA
-
Mobile Phase B: Methanol:Acetonitrile (40:30 v/v)
-
Isocratic Elution: Mobile Phase A:Mobile Phase B (30:70 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Detector Wavelength: 260 nm
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Diluent: Mobile Phase
-
Standard Solution (Irbesartan Impurity A): Accurately weigh about 5 mg of the reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent. Further dilute 1 mL of this solution to 10 mL with diluent to get a final concentration of 10 µg/mL.
-
Test Solution (Irbesartan): Accurately weigh about 25 mg of the Irbesartan API into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a solution of 1000 µg/mL.
4. System Suitability:
-
Inject the standard solution five times. The RSD for the peak area should be not more than 2.0%.
-
The tailing factor for the Irbesartan Impurity A peak should be not more than 2.0.
-
The theoretical plates for the Irbesartan Impurity A peak should be not less than 2000.
5. Analysis and Calculation:
-
Inject the diluent as a blank, followed by the standard solution and the test solution.
-
Calculate the amount of Irbesartan Impurity A in the Irbesartan sample using the formula provided in Section 1.
Data Presentation
Table 1: System Suitability Parameters for Irbesartan Impurity A Analysis
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 3500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
Table 2: Quantitative Data for Irbesartan Impurity A
| Sample ID | Concentration of Test Solution (µg/mL) | Peak Area of Impurity A | % Impurity A |
| Batch 001 | 1000 | 15234 | 0.08% |
| Batch 002 | 1000 | 18765 | 0.10% |
| Batch 003 | 1000 | 13456 | 0.07% |
Signaling Pathway (Illustrative)
While this compound is not known to have a specific signaling pathway, Irbesartan's mechanism of action involves the Angiotensin II receptor pathway. The presence of impurities is not intended to have a biological effect, and their levels are controlled to minimize any potential off-target activity.
Caption: Relationship between synthesis, impurities, and quality control.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Irbesartan impurity A - 1-[(1-Oxopentyl)amino]-N-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]cyclopentanecarboxamide [sigmaaldrich.com]
- 5. IRBESARTAN RELATED COMPOUND A (25 MG) (1-PENTANOYLAMINO-CYCLOPENTANECARBOXYLIC ACID [2'-(1H-TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]-AMIDE) | 748812-53-5 [chemicalbook.com]
- 6. store.usp.org [store.usp.org]
Application Notes and Protocols: 1-Amino-1-cyclopentanecarboxamide in Drug Design
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Amino-1-cyclopentanecarboxamide is a versatile scaffold in medicinal chemistry, serving as a crucial intermediate for the synthesis of a variety of biologically active compounds.[1] Its rigid cyclopentane core allows for the precise spatial orientation of functional groups, making it an attractive starting point for the design of targeted therapeutics. This document provides an overview of its application in drug design, focusing on its use in the development of chemokine receptor antagonists and central nervous system (CNS) agents, along with relevant experimental protocols.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [2][3] |
| Molecular Weight | 128.17 g/mol | [2][3] |
| CAS Number | 17193-28-1 | [2][3] |
| IUPAC Name | 1-aminocyclopentane-1-carboxamide | [3] |
| Appearance | Solid | [1] |
| Boiling Point | 301.5 °C at 760 mmHg | [1] |
| Density | 1.133 g/cm³ | [1] |
Application 1: Chemokine Receptor Antagonists
Derivatives of this compound have shown significant promise as antagonists of chemokine receptors, particularly CCR2. Chemokine receptors are G protein-coupled receptors (GPCRs) that mediate cell migration in response to chemokines and are implicated in various inflammatory diseases, cancer, and HIV.[4]
Signaling Pathway
The binding of a chemokine to its receptor initiates a signaling cascade that leads to cell migration and other cellular responses. A simplified representation of a common chemokine signaling pathway is depicted below.
Quantitative Data: CCR2 Antagonist Activity
Structure-activity relationship (SAR) studies on aminocyclopentane carboxamide derivatives have identified potent CCR2 antagonists. The table below summarizes the in vitro activity of representative compounds.
| Compound ID | Modification on Cyclopentane Core | CCR2 Binding IC₅₀ (nM) | CCR2 Ca²⁺ Flux IC₅₀ (nM) | Reference |
| 1 | 1-alkyl-3-(piperidinyl) | 10 | 64 | [5] |
| 2 | 1-alkyl-3-(piperidinyl) with modifications | 3.5 | 5.8 | [5] |
| 3 | 3-[(3R,4S)-1-((1R,3S)-3-isopropyl... | 29 | N/A | [6] |
N/A: Not Available
Experimental Protocol: CCR2 Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds for the CCR2 receptor.
Workflow:
Methodology:
-
Cell Preparation: Use human monocyte whole cells endogenously expressing the CCR2 receptor.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Competition Assay:
-
In a 96-well plate, add 50 µL of cell suspension.
-
Add 25 µL of varying concentrations of the test compound (prepared in assay buffer).
-
Add 25 µL of radiolabeled chemokine (e.g., ¹²⁵I-MCP-1) at a final concentration close to its Kd.
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis.
Application 2: Anticancer Agents
While direct derivatives of this compound as standalone anticancer agents are not extensively documented in publicly available literature, the cyclopentane carboxamide scaffold is present in more complex molecules with demonstrated antiproliferative activity. For instance, cyclopentane-fused anthraquinone derivatives have shown remarkable potency against various tumor cell lines.[7]
Proposed Mechanism of Action
The anticancer activity of such complex derivatives can be multifaceted, potentially involving:
-
DNA Intercalation: The planar aromatic moieties can insert between DNA base pairs, disrupting DNA replication and transcription.
-
Topoisomerase Inhibition: Interference with topoisomerase enzymes, which are crucial for managing DNA topology, can lead to DNA damage and apoptosis.
-
Induction of Reactive Oxygen Species (ROS): Generation of ROS can cause oxidative stress and damage to cellular components, ultimately leading to cell death.
Quantitative Data: Antiproliferative Activity
The following table presents the IC₅₀ values for novel 1,1-disubstituted cyclohexane-1-carboxamides, which share a similar structural motif and demonstrate the potential of cyclic carboxamides as anticancer agents.
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| 6a | A549 (Lung Carcinoma) | 3.03 | [8] |
| 8a | A549 (Lung Carcinoma) | 5.21 | [8] |
| Doxorubicin (Control) | A549 (Lung Carcinoma) | 3.01 | [8] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Workflow:
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.
Application 3: Central Nervous System (CNS) Agents - GABA Aminotransferase (GABA-AT) Inhibitors
Derivatives of this compound have been investigated as inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[10] Inhibition of GABA-AT increases GABA levels in the brain, which can be a therapeutic strategy for epilepsy and addiction.[10]
Mechanism of Action
Mechanism-based inactivators of GABA-AT, such as (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a compound with a related cyclopentane core, have been designed to be highly efficient.[11][12] These inhibitors typically form a covalent bond with the enzyme's cofactor, pyridoxal 5'-phosphate (PLP), leading to irreversible inactivation.
Synthesis Protocol: General Amide Coupling
The synthesis of carboxamide derivatives from this compound or its corresponding carboxylic acid can be achieved through standard amide coupling reactions.
Workflow:
Methodology:
-
Reaction Setup: To a solution of the 1-aminocyclopentane carboxylic acid derivative (1 equivalent) in an anhydrous aprotic solvent such as DMF, add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).
-
Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
This compound is a valuable and versatile building block in drug discovery. Its derivatives have demonstrated significant potential as chemokine receptor antagonists for inflammatory diseases and as CNS agents targeting enzymes like GABA-AT. The rigid cyclopentane scaffold provides a solid foundation for the design of potent and selective modulators of various biological targets. Further exploration of this chemical space is likely to yield novel therapeutic candidates for a range of diseases. biological targets. Further exploration of this chemical space is likely to yield novel therapeutic candidates for a range of diseases.
References
- 1. Chemokine signaling pathway | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. 1-Aminocyclopentanecarboxamide | C6H12N2O | CID 11116086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Potent heteroarylpiperidine and carboxyphenylpiperidine 1-alkyl-cyclopentane carboxamide CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity of newly synthesized 1,1-disubstituted cyclohexane-1-carboxamides: in vitro caspases mediated apoptosis activators in human cancer cell lines and their molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent GABA Aminotransferase Inactivator for the Treatment of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Mechanism of (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid, a Highly Potent γ-Aminobutyric Acid Aminotransferase Inactivator for the Treatment of Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-1-cyclopentanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Amino-1-cyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic pathways for this compound starting from cyclopentanone are the Strecker synthesis and the Bucherer-Bergs reaction. Both methods involve the formation of a key intermediate which is then converted to the final amide product.
Q2: Which synthetic route is generally preferred for higher yield?
A2: The choice of synthetic route can depend on available laboratory equipment, safety considerations (especially regarding the handling of cyanide), and the desired scale of the reaction. Both the Strecker and Bucherer-Bergs reactions can provide good to excellent yields when optimized. A comparative summary of typical reaction conditions is provided in the tables below.
Q3: What are the most critical factors affecting the yield of the synthesis?
A3: Several factors can significantly impact the final yield, including the purity of starting materials (especially cyclopentanone), the stoichiometry of reactants, reaction temperature, reaction time, and the efficiency of the final hydrolysis or amidation step.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material and the formation of the intermediate and final product.
Troubleshooting Guides
Low Yield in Strecker Synthesis Pathway
The Strecker synthesis involves the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the desired amino acid or, in this case, the amino amide.
| Potential Cause | Suggested Solution |
| Incomplete imine formation | Ensure anhydrous conditions for the initial reaction of cyclopentanone with ammonia. The presence of water can hinder imine formation. Consider using a dehydrating agent. |
| Low reactivity of cyclopentanone | Ketones are generally less reactive than aldehydes in the Strecker synthesis.[1] Ensure adequate reaction time and temperature. Increasing the temperature to around 60°C may improve the rate of reaction.[2] |
| Side reactions | The formation of cyanohydrin as a byproduct can occur. Maintaining a slightly basic pH can favor the formation of the aminonitrile. |
| Impure reagents | Use freshly distilled cyclopentanone and high-purity cyanide salts and ammonium chloride to avoid side reactions. |
| Potential Cause | Suggested Solution |
| Over-hydrolysis to the carboxylic acid | The hydrolysis of the nitrile to the amide can be followed by further hydrolysis to the carboxylic acid.[3] To stop at the amide stage, use milder reaction conditions. For example, controlled heating with a base like potassium carbonate in a solvent such as DMSO with the addition of hydrogen peroxide is a common method.[4] |
| Incomplete hydrolysis | If the reaction is too mild, the nitrile may not be fully converted. Monitor the reaction by TLC or LC-MS and adjust the reaction time or temperature accordingly. |
| Product degradation | Prolonged exposure to harsh acidic or basic conditions can lead to degradation of the product. Neutralize the reaction mixture as soon as the reaction is complete. |
Low Yield in Bucherer-Bergs Reaction Pathway
The Bucherer-Bergs reaction provides a hydantoin intermediate from a ketone, which is then hydrolyzed to the amino acid and subsequently amidated.
| Potential Cause | Suggested Solution |
| Incorrect stoichiometry | A molar ratio of approximately 1:2:2 for ketone:cyanide:(NH₄)₂CO₃ is often optimal.[5] |
| Improper pH | The reaction is sensitive to pH. Ammonium carbonate acts as a buffer to maintain a slightly alkaline pH (around 8-9), which is ideal for the reaction.[5] |
| Low reaction temperature | The Bucherer-Bergs reaction is typically carried out at elevated temperatures, often under reflux in ethanol or water (80-100°C).[5] |
| Side reactions | Polymerization of the starting materials or side reactions of the cyanide can occur. Ensure proper mixing and temperature control. |
| Potential Cause | Suggested Solution |
| Incomplete hydrolysis of the hydantoin | The hydrolysis of the hydantoin to the corresponding amino acid (1-aminocyclopentanecarboxylic acid) typically requires strong basic or acidic conditions and prolonged heating. Ensure the hydrolysis is complete before proceeding to the amidation step. |
| Inefficient amidation of the amino acid | The direct conversion of the amino acid to the amino amide requires an efficient coupling agent. Reagents like HATU or EDC in the presence of a non-nucleophilic base such as DIPEA in an aprotic solvent like DMF are commonly used.[6] |
| Purification losses | The final product is a polar molecule, which can make extraction and purification challenging. Multiple extractions with a suitable organic solvent may be necessary. Recrystallization from a suitable solvent system can be an effective purification method. |
Data Presentation
Table 1: General Reaction Conditions for Strecker Synthesis of 1-Aminocyclopentanecarbonitrile
| Parameter | Condition | Reference |
| Starting Material | Cyclopentanone | [2] |
| Reagents | Sodium cyanide, Ammonium chloride, Aqueous ammonia | [2] |
| Solvent | Methanol/Water | [2] |
| Temperature | 25°C initially, then heated to 60°C | [2] |
| Reaction Time | ~2.5 hours | [2] |
| Typical Yield | Not specified for this specific product, but generally moderate to high | [3][7] |
Table 2: General Reaction Conditions for Bucherer-Bergs Synthesis of 5,5-Cyclopentamethylenehydantoin
| Parameter | Condition | Reference |
| Starting Material | Cyclopentanone | [8] |
| Reagents | Potassium cyanide, Ammonium carbonate | [8] |
| Solvent | Aqueous Ethanol | [9] |
| Temperature | 60-70°C | [9] |
| Reaction Time | Several hours | [9] |
| Typical Yield | Good to excellent | [10] |
Experimental Protocols
Protocol 1: Strecker Synthesis of 1-Aminocyclopentanecarbonitrile and Subsequent Hydrolysis to this compound (Adapted)
Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile [2]
-
In a round-bottomed flask, dissolve sodium cyanide (e.g., 1.97 g) in water (e.g., 3.9 ml).
-
Add a solution of ammonium chloride (e.g., 2.33 g) in water (e.g., 5.9 ml) and 20% aqueous ammonia (e.g., 3.5 ml).
-
To this mixture, add a solution of cyclopentanone (e.g., 3 g) in methanol (e.g., 3.8 ml).
-
Stir the mixture for 1.5 hours at room temperature.
-
Heat the mixture at 60°C for 45 minutes.
-
Cool the reaction mixture to 25°C and extract several times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-aminocyclopentanecarbonitrile as an oil.
Step 2: Partial Hydrolysis to this compound (General Procedure)
-
Dissolve the 1-aminocyclopentanecarbonitrile intermediate in a suitable solvent such as DMSO.
-
Add a mild base, such as anhydrous potassium carbonate.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a controlled amount of 30% hydrogen peroxide solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer and concentrate to obtain the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Bucherer-Bergs Synthesis of 5,5-Cyclopentamethylenehydantoin and Conversion to this compound (Adapted)
Step 1: Synthesis of 5,5-Cyclopentamethylenehydantoin [8][9]
-
In a suitable reaction vessel, combine cyclopentanone, potassium cyanide, and ammonium carbonate in a molar ratio of approximately 1:2:2 in aqueous ethanol.
-
Heat the mixture to 60-70°C with stirring for several hours.
-
Monitor the reaction for the formation of the hydantoin precipitate.
-
Cool the reaction mixture and filter the solid product.
-
Wash the solid with cold water and dry to obtain 5,5-cyclopentamethylenehydantoin.
Step 2: Hydrolysis to 1-Aminocyclopentanecarboxylic Acid (General Procedure)
-
Hydrolyze the 5,5-cyclopentamethylenehydantoin by heating with a strong base (e.g., aqueous NaOH) or a strong acid (e.g., aqueous HCl) for several hours.
-
After hydrolysis is complete, neutralize the solution to the isoelectric point of the amino acid to precipitate 1-aminocyclopentanecarboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Step 3: Amidation to this compound [5]
-
Suspend 1-aminocyclopentanecarboxylic acid in a suitable aprotic solvent like DMF.
-
Add a coupling agent (e.g., 1.1 equivalents of HATU) and a non-nucleophilic base (e.g., 2 equivalents of DIPEA).
-
Add a source of ammonia (e.g., ammonium chloride) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer and concentrate to obtain the crude product.
-
Purify by recrystallization or column chromatography.
Mandatory Visualization
Caption: Strecker synthesis workflow for this compound.
Caption: Bucherer-Bergs synthesis workflow for this compound.
Caption: General troubleshooting logic for low yield synthesis.
References
- 1. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents [patents.google.com]
- 4. WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents [patents.google.com]
- 5. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis [mdpi.com]
Technical Support Center: Strecker Synthesis of Cyclic Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Strecker synthesis of cyclic amino acids.
Troubleshooting Guides
This section addresses specific issues that may arise during the Strecker synthesis of cyclic amino acids, providing potential causes and recommended solutions.
Problem 1: Low Yield of α-Aminonitrile
Symptoms: After the initial reaction of the cyclic ketone, ammonia/amine, and cyanide source, the desired α-aminonitrile product is obtained in a lower-than-expected yield.
| Potential Cause | Recommended Solution |
| Incomplete Imine Formation | The formation of the imine intermediate from the cyclic ketone and ammonia/amine is an equilibrium process. To drive the equilibrium towards the imine, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) to remove the water byproduct.[1] |
| Steric Hindrance | The reaction with ketones can be slower than with aldehydes due to steric hindrance.[2] For sterically hindered cyclic ketones, increasing the reaction time or temperature may be necessary. However, monitor the reaction closely to avoid decomposition. |
| Cyanide Source Reactivity | The choice of cyanide source can impact the reaction rate. While hydrogen cyanide (HCN) is highly reactive, it is also highly toxic. Safer alternatives like sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used in combination with an ammonium salt like ammonium chloride (NH₄Cl).[1][2] Ensure the cyanide salt is of good quality and handled under appropriate conditions to generate HCN in situ. |
| pH of the Reaction Mixture | The pH of the reaction medium is crucial. The formation of the imine is typically favored under mildly acidic conditions which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. The subsequent nucleophilic attack by cyanide is more effective at a slightly basic pH where a sufficient concentration of the cyanide anion (CN⁻) exists. Careful control of the pH, often buffered by the ammonium salt, is necessary for optimal results. |
Problem 2: Incomplete Hydrolysis of the α-Aminonitrile
Symptoms: The hydrolysis of the cyclic α-aminonitrile to the final cyclic amino acid does not go to completion, resulting in a mixture of starting material, the intermediate amide, and the final product.
| Potential Cause | Recommended Solution |
| Steric Hindrance of the Nitrile Group | α,α-Disubstituted α-aminonitriles, such as those derived from cyclic ketones, are sterically hindered. This steric bulk can make the nitrile group less accessible for hydrolysis. |
| Mitigation: Employ more forcing reaction conditions for the hydrolysis step. This can include using a higher concentration of a strong acid (e.g., 6M HCl) or a strong base (e.g., Ba(OH)₂) and increasing the reaction temperature and time. Refluxing for an extended period (24-48 hours) is often required. | |
| Formation of Stable Intermediates | The hydrolysis of a nitrile proceeds through an amide intermediate. In some cases, this amide can be relatively stable and resistant to further hydrolysis, especially when sterically hindered. |
| Mitigation: Ensure that the hydrolysis conditions are sufficiently vigorous to drive the reaction past the amide stage. After the initial hydrolysis, a second hydrolysis step under different conditions (e.g., switching from acidic to basic hydrolysis) might be necessary in some cases. |
Problem 3: Formation of Side Products
Symptoms: The final product is contaminated with significant amounts of impurities, which may be difficult to separate from the desired cyclic amino acid.
| Potential Cause | Recommended Solution |
| Elimination of HCN | α-Aminonitriles derived from five-membered cyclic ketones (e.g., cyclopentanone) are prone to eliminating HCN, leading to the formation of enamines and other byproducts. This is due to the inherent ring strain of the cyclopentyl system. |
| Mitigation: For five-membered rings, it is crucial to control the reaction temperature, keeping it as low as feasible to minimize the rate of the elimination reaction. The use of N-substituted amines, such as benzylamine, can sometimes lead to more stable aminonitrile intermediates. | |
| Polymerization/Side Reactions of the Ketone | Under acidic or basic conditions, the starting cyclic ketone can undergo self-condensation or other side reactions, leading to a complex mixture of byproducts. |
| Mitigation: The order of addition of reagents can be important. In some protocols, the imine is pre-formed before the addition of the cyanide source to minimize side reactions of the ketone. Maintaining a controlled temperature throughout the reaction is also critical. | |
| Epimerization | If the starting cyclic ketone has pre-existing stereocenters, the reaction conditions of the Strecker synthesis, particularly the hydrolysis step which often involves strong acid or base and heat, can lead to epimerization at stereocenters alpha to the carbonyl group. |
| Mitigation: To avoid epimerization, milder reaction conditions should be explored if possible. If harsh conditions are necessary for hydrolysis, the stereochemical purity of the final product must be carefully analyzed, and purification techniques such as chiral chromatography may be required. |
FAQs (Frequently Asked Questions)
Q1: What are the typical starting materials for the Strecker synthesis of a cyclic amino acid like 1-aminocyclohexanecarboxylic acid?
A1: The synthesis of 1-aminocyclohexanecarboxylic acid typically starts with cyclohexanone, a source of ammonia (such as ammonium chloride), and a cyanide source (like sodium cyanide or potassium cyanide).[2]
Q2: I am working with cyclopentanone and observing a significant amount of dark, tar-like material in my reaction. What is likely happening?
A2: The formation of dark, polymeric material when using cyclopentanone is a known issue. Cyclopentanone is more prone to self-condensation reactions under the conditions of the Strecker synthesis compared to cyclohexanone. Additionally, the intermediate α-aminonitrile from cyclopentanone is less stable and can eliminate HCN to form reactive enamines, which can then polymerize. To mitigate this, it is advisable to use lower reaction temperatures and consider pre-forming the imine before the addition of the cyanide source.
Q3: My hydrolysis of 1-amino-1-cyanocyclohexane is very slow. Can I speed it up?
A3: Yes, the hydrolysis of this sterically hindered nitrile is often slow. To increase the rate of hydrolysis, you can increase the concentration of the acid (e.g., using concentrated HCl) and/or increase the reaction temperature to reflux. Be aware that these more forcing conditions can also promote side reactions, so the reaction should be monitored.
Q4: Is it possible to perform an asymmetric Strecker synthesis to obtain an enantiomerically enriched cyclic amino acid?
A4: Yes, asymmetric versions of the Strecker synthesis have been developed. These methods typically involve the use of a chiral amine auxiliary, which directs the addition of the cyanide to one face of the imine intermediate. The chiral auxiliary is then removed in a subsequent step. Catalytic asymmetric methods have also been reported.[2]
Q5: What are some common safety precautions to take during a Strecker synthesis?
A5: The Strecker synthesis involves the use of highly toxic cyanide salts and the potential in-situ generation of hydrogen cyanide gas. It is imperative to perform this reaction in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves and safety goggles. A quench solution for cyanide (such as a solution of ferrous sulfate and a base) should be readily available in case of a spill. Always consult your institution's safety protocols before starting the experiment.
Experimental Protocols
General Protocol for the Synthesis of 1-Aminocyclohexanecarbonitrile
-
In a well-ventilated fume hood, a solution of ammonium chloride (1.1 eq) in water is prepared.
-
Cyclohexanone (1.0 eq) is added to the ammonium chloride solution.
-
A solution of sodium cyanide (1.1 eq) in water is added dropwise to the mixture at room temperature with vigorous stirring.
-
The reaction mixture is stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexanecarbonitrile.
General Protocol for the Hydrolysis of 1-Aminocyclohexanecarbonitrile
-
The crude 1-aminocyclohexanecarbonitrile is added to a round-bottom flask.
-
Concentrated hydrochloric acid (e.g., 6M HCl) is added in excess.
-
The mixture is heated to reflux and maintained at this temperature for 24-48 hours. The reaction should be monitored for the disappearance of the starting material and the intermediate amide.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The resulting solid is then neutralized with a base (e.g., pyridine or a dilute solution of sodium hydroxide) to precipitate the free amino acid.
-
The crude amino acid can be purified by recrystallization.
Data Presentation
| Cyclic Ketone | Product | Typical Yield (Aminonitrile) | Typical Yield (Amino Acid) | Key Challenges |
| Cyclopentanone | 1-Aminocyclopentanecarboxylic acid | 60-75% | 50-65% | Instability of aminonitrile, HCN elimination, polymerization |
| Cyclohexanone | 1-Aminocyclohexanecarboxylic acid | 80-90% | 70-85% | Slow hydrolysis of hindered nitrile |
| 4-tert-Butylcyclohexanone | 1-Amino-4-tert-butylcyclohexanecarboxylic acid | 75-85% | 65-75% | Very slow hydrolysis due to increased steric hindrance |
Yields are approximate and can vary significantly based on the specific reaction conditions and scale.
Visualizations
Caption: General workflow of the Strecker synthesis of cyclic amino acids.
Caption: Common side reactions in the Strecker synthesis of cyclic amino acids.
References
Technical Support Center: 1-Amino-1-cyclopentanecarboxamide Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-Amino-1-cyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: Common impurities often originate from the synthetic route. Based on typical syntheses of related compounds, potential impurities may include:
-
Unreacted starting materials: Such as 1-aminocyclopentanecarbonitrile.
-
Side-products from hydrolysis: The corresponding carboxylic acid, 1-aminocyclopentanecarboxylic acid, can form if the amide hydrolyzes.
-
Dimerization products: Similar to other amino acid derivatives, dimer formation can be a challenge that is difficult to resolve through simple crystallization.[1]
-
Residual solvents: Solvents used in the synthesis and purification steps may be retained in the final product.
Q2: What is the recommended method for the initial purification of crude this compound?
A2: Recrystallization is a common and effective initial purification method for this compound. The choice of solvent is critical and depends on the impurity profile. A solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. A possible recrystallization method involves using a solvent mixture like ethyl acetate/hexane.[2]
Q3: I am having trouble removing a persistent impurity by recrystallization. What are my options?
A3: If recrystallization fails to remove a persistent impurity, chromatographic purification is the next logical step. For polar compounds like this compound, several chromatography techniques can be effective:
-
Ion-exchange chromatography (IEC): This technique separates molecules based on their net charge and is particularly useful for amino acid derivatives.[3]
-
Reversed-phase chromatography (RPC): While the compound is polar, RPC with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like TFA or formic acid) can be effective.
-
Normal-phase chromatography: Using a polar stationary phase (like silica gel) with a non-polar mobile phase can also be employed, though it might be less common for this type of compound.
For challenging separations, multimodal or mixed-mode chromatography (MMC) can also be considered, as it utilizes a combination of separation mechanisms.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | - Try a different solvent or solvent system.- Reduce the volume of the solvent used for dissolution.- Cool the solution for a longer period or to a lower temperature. |
| Oily product instead of crystals | - The compound may have a low melting point or be impure.- The cooling process is too rapid. | - Ensure the crude product is sufficiently pure before recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try adding a seed crystal to induce crystallization. |
| Persistent impurity in NMR/HPLC | The impurity has similar solubility to the product. | - Attempt recrystallization with a different solvent system.- Employ column chromatography for separation. Ion-exchange or reversed-phase HPLC are good options. |
| Product is not drying properly | Residual high-boiling point solvent is trapped in the crystals. | - Wash the crystals with a low-boiling point solvent in which the product is insoluble.- Dry the product under high vacuum at a slightly elevated temperature (if thermally stable). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
If impurities remain undissolved, perform a hot filtration to remove them.
-
Slowly add hexane to the hot solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of cold ethyl acetate/hexane mixture.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Ion-Exchange Chromatography (IEC) for Purification
-
Resin Selection: Choose a suitable ion-exchange resin. For an amino compound, a cation-exchange resin would be appropriate.
-
Column Packing: Prepare a column with the selected resin according to the manufacturer's instructions.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a specific pH.
-
Sample Loading: Dissolve the impure sample in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound this compound using a gradient of increasing salt concentration or by changing the pH of the buffer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by a suitable method (e.g., HPLC, TLC) to identify the pure fractions.
-
Desalting: Combine the pure fractions and remove the salt, if necessary, by dialysis or size-exclusion chromatography.
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification problems.
Caption: Potential impurity formation pathways.
References
- 1. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]
- 2. This compound | 17193-28-1 [chemicalbook.com]
- 3. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clear insight into complex multimodal resins and impurities to overcome recombinant protein purification challenges: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-Amino-1-cyclopentanecarboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Amino-1-cyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: Based on available data, a solvent/anti-solvent system of acetone and pentane is a recommended starting point. The compound has a reported melting point of 95-96 °C when recrystallized from this mixture[1]. This suggests good solubility in hot acetone and poor solubility in pentane, which is ideal for inducing crystallization upon cooling and addition of the anti-solvent.
Q2: My this compound is not dissolving in the hot solvent. What should I do?
A2: If the compound is not dissolving, consider the following:
-
Increase Solvent Volume: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.
-
Increase Temperature: Ensure your solvent is at or near its boiling point.
-
Choose a More Polar Solvent: If acetone is ineffective, you could explore other polar solvents such as ethanol or acetonitrile, as amides often show good solubility in these[2].
Q3: My compound "oils out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute comes out of solution above its melting point. To remedy this:
-
Add More Solvent: Increase the volume of the primary solvent (e.g., acetone) to ensure the compound remains dissolved at a slightly lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.
-
Lower the Temperature Before Adding Anti-Solvent: Ensure the solution has cooled before adding the anti-solvent (e.g., pentane).
Q4: I have a very low yield after recrystallization. What are the possible causes?
A4: A low yield can be due to several factors:
-
Using Too Much Solvent: An excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor[3].
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter, or it may trap impurities.
-
Premature Crystallization: If crystals form too early in a hot solution, they can trap impurities. Ensure all the solid is dissolved before cooling.
Q5: How can I improve the purity of my recrystallized this compound?
A5: To enhance purity:
-
Slow Crystallization: Allow the solution to cool slowly and undisturbed. An ideal crystallization process should see crystals forming over a period of about 20 minutes[3].
-
Wash the Crystals: After filtration, wash the crystals with a small amount of cold anti-solvent (pentane) to remove any residual mother liquor containing impurities.
-
Repeat the Recrystallization: If the purity is still not satisfactory, a second recrystallization can be performed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | - Boil off some of the solvent to increase the concentration of the compound. - Add a seed crystal to induce crystallization. - Gently scratch the inside of the flask with a glass rod at the solution's surface. |
| Crystals Form Too Quickly | The solution is too concentrated, or cooling is too rapid. | - Add a small amount of additional hot solvent to the solution. - Ensure the solution cools slowly to room temperature before placing it in an ice bath[3]. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | - Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization. |
| Product Precipitates as an Oil | The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. | - Add more of the primary solvent (e.g., acetone). - Ensure a gradual cooling process. |
| Poor Recovery of the Compound | Too much solvent was used, or the compound is significantly soluble in the cold solvent system. | - Concentrate the mother liquor and cool it again to recover more product. - Ensure the flask is sufficiently cooled in an ice bath before filtration. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline based on the reported use of an acetone/pentane solvent system[1].
Materials:
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Pentane (ACS grade or higher)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot acetone and gently heat the mixture on a hot plate until the solid dissolves completely.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Inducing Crystallization: If crystals do not form, proceed to add pentane dropwise as an anti-solvent until the solution becomes slightly cloudy.
-
Crystal Growth: Allow the flask to stand undisturbed to allow for slow crystal growth. For optimal yield, cool the flask in an ice bath for 15-30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold pentane to remove any remaining impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of solvent.
Quantitative Data
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂N₂O | [1] |
| Molecular Weight | 128.17 g/mol | [1][4] |
| Melting Point | 95-96 °C (from acetone/pentane) | [1] |
| Boiling Point | 301.5 °C at 760 mmHg | [1] |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
Technical Support Center: HPLC Analysis of 1-Amino-1-cyclopentanecarboxamide
Welcome to the technical support center for the HPLC analysis of 1-Amino-1-cyclopentanecarboxamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during chromatographic analysis, with a specific focus on HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing in the analysis of this compound?
A1: The most frequent cause of peak tailing for a basic compound like this compound is secondary interactions between the analyte and the stationary phase.[1][2] Specifically, the primary amine group of the analyte can interact with acidic silanol groups on the surface of silica-based HPLC columns.[1][2] These interactions are a different retention mechanism from the primary mode of separation, leading to a distorted peak shape where the tail of the peak is elongated.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds. For a basic analyte like this compound, a lower mobile phase pH (typically between 2 and 4) is often recommended.[3] At a low pH, the acidic silanol groups on the silica stationary phase are protonated and thus less likely to interact with the protonated amine group of the analyte.[3] This minimizes secondary interactions and reduces peak tailing. The pKa of the related compound 1-aminocyclopentane-1-carboxylic acid is approximately 2.38, which suggests that a mobile phase pH around this value or slightly below would be a good starting point to ensure the analyte is in a single protonated state and to suppress silanol activity.
Q3: Can the choice of HPLC column impact peak tailing for this analysis?
A3: Absolutely. The choice of column is critical. For polar compounds like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.[2][4][5][6] HILIC columns have polar stationary phases (e.g., unmodified silica, amino, or amide phases) that work well with mobile phases containing a high percentage of organic solvent, which is ideal for retaining and separating polar analytes.[5][6] If using a reversed-phase column, one with end-capping or a polar-embedded phase is recommended to minimize exposed silanol groups.
Q4: What role does the buffer in the mobile phase play in preventing peak tailing?
A4: Buffers are essential for maintaining a constant and controlled pH throughout the analysis, which is crucial for reproducible retention times and good peak shape.[3] For this compound, using a buffer like ammonium formate or ammonium acetate in the mobile phase can help control the pH and also competitively bind to active silanol sites on the stationary phase, further reducing analyte-silanol interactions and peak tailing.[4]
Q5: Is derivatization necessary for the analysis of this compound?
A5: While not strictly necessary, derivatization is a common strategy for amino acid analysis to enhance detection sensitivity and improve chromatographic separation.[7][8] Reagents like o-phthalaldehyde (OPA) can be used to derivatize primary amines, making them detectable by UV or fluorescence detectors with greater sensitivity.[7] However, for troubleshooting peak shape, it is often best to first optimize the method with the underivatized compound.
Troubleshooting Guide: HPLC Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of this compound.
Diagram: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A stepwise guide to troubleshooting HPLC peak tailing.
| Issue | Potential Cause | Recommended Action |
| All peaks in the chromatogram are tailing | Column Overload | Dilute the sample and re-inject. If peak shape improves, the original sample concentration was too high for the column's capacity. |
| Column Contamination or Damage | A buildup of contaminants on the column frit or a void at the head of the column can cause poor peak shape for all compounds. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. | |
| Only the this compound peak is tailing | Secondary Silanol Interactions | This is the most likely cause. The basic amine group of the analyte is interacting with acidic silanol groups on the stationary phase. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase may not be optimal for keeping the analyte in a single ionic state and for suppressing silanol activity. | |
| Insufficient Buffer Concentration | The buffer concentration may be too low to effectively control the mobile phase pH and mask residual silanol groups. | |
| Incompatible Column Chemistry | The stationary phase may not be suitable for this polar, basic analyte. |
Detailed Troubleshooting Steps
-
Evaluate Mobile Phase pH:
-
Action: Lower the pH of the aqueous portion of your mobile phase to a range of 2.0-3.0 using an additive like formic acid or phosphoric acid.
-
Rationale: This will protonate the silanol groups on the stationary phase, reducing their ability to interact with the protonated amine of your analyte.
-
-
Optimize Buffer Concentration:
-
Action: If not already using a buffer, introduce one such as ammonium formate or ammonium acetate at a concentration of 10-25 mM. If a buffer is already in use, consider increasing its concentration.
-
Rationale: A higher buffer concentration can more effectively maintain the desired pH and compete with the analyte for interaction with active sites on the stationary phase.
-
-
Consider Column Choice (HILIC):
-
Action: If peak tailing persists with reversed-phase columns, switch to a HILIC column (e.g., bare silica, amide, or amino-bonded phase).
-
Rationale: HILIC is specifically designed for the retention and separation of polar compounds and can provide significantly better peak shapes for analytes like this compound.
-
-
Sample and Injection Volume:
-
Action: Prepare a 1:10 dilution of your sample and inject it. Also, try reducing the injection volume.
-
Rationale: This helps to rule out column overload as the cause of peak tailing.
-
Experimental Protocols
Representative HILIC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound using HILIC. Optimization may be required based on your specific instrumentation and sample matrix.
| Parameter | Condition |
| Column | HILIC Silica or Amide Column (e.g., 150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 70% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Detection | UV at 205 nm or Mass Spectrometry (ESI+) |
Method Validation Parameters (Illustrative)
The following table presents typical validation parameters that should be assessed for a quantitative HPLC method.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from placebo and known impurities. |
| Linearity | R² ≥ 0.99 for a calibration curve covering 50-150% of the expected sample concentration. |
| Accuracy | Recovery should be within 98.0-102.0% for spiked samples at three concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) should be ≤ 2.0% for six replicate injections of a standard solution. |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ≥ 10). |
| Limit of Detection (LOD) | The lowest concentration that can be detected (typically S/N ≥ 3). |
Diagram: Logical Relationship of Method Parameters and Peak Shape
Caption: Key factors influencing peak symmetry in HPLC analysis.
References
- 1. calpaclab.com [calpaclab.com]
- 2. helixchrom.com [helixchrom.com]
- 3. jocpr.com [jocpr.com]
- 4. halocolumns.com [halocolumns.com]
- 5. waters.com [waters.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. phx.phenomenex.com [phx.phenomenex.com]
Improving the purity of synthetic 1-Amino-1-cyclopentanecarboxamide
Technical Support Center: 1-Amino-1-cyclopentanecarboxamide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route. For a typical Strecker or Bucherer-Bergs synthesis starting from cyclopentanone, common impurities include:
-
Unreacted Starting Materials: Residual cyclopentanone.
-
Key Intermediates: The most common intermediate is 1-aminocyclopentane carbonitrile. Incomplete hydrolysis of this nitrile is a frequent source of impurity.
-
Side-Reaction Products: Dimerization or polymerization products can form under harsh reaction conditions.
-
Residual Solvents: Solvents used during the reaction (e.g., methanol, dichloromethane) or workup can be retained in the final product.
Q2: My final product is an oil or a sticky solid with a low, broad melting point. What is the likely cause?
A2: This is a classic sign of significant impurity. The most probable causes are:
-
Incomplete Hydrolysis: A significant amount of the 1-aminocyclopentane carbonitrile intermediate may still be present.
-
Excessive Residual Solvent: The product may not have been dried sufficiently under high vacuum.
-
Presence of Multiple Impurities: A combination of starting materials, intermediates, and side-products can suppress the melting point and prevent crystallization.
Actionable Solution: Begin by re-evaluating the hydrolysis step conditions (e.g., reaction time, temperature, acid/base concentration). Following this, ensure the product is thoroughly dried under high vacuum. If the issue persists, a purification step such as recrystallization or column chromatography is necessary.
Q3: My HPLC analysis shows a major product peak but several smaller impurity peaks. How can I improve the purity?
A3: For removing minor impurities to achieve >99% purity, recrystallization is often the most effective and scalable method. The choice of solvent is critical. Column chromatography can also be used, especially for difficult-to-remove impurities or when optimizing a purification strategy for the first time.
Q4: How do I select an appropriate solvent system for recrystallization?
A4: The ideal recrystallization solvent should dissolve the crude product well at elevated temperatures but poorly at room or lower temperatures. For this compound, which has both polar amine and amide groups, polar protic solvents or mixtures are a good starting point.
-
Good Single Solvents: Ethanol, Isopropanol.
-
Good Solvent/Anti-Solvent Systems: Ethanol/Water, Methanol/Diethyl Ether, Isopropanol/Hexane.
Start by testing solubility in small-scale trials. Dissolve a small amount of crude product in a minimal amount of hot solvent. If it dissolves, allow it to cool slowly to see if crystals form. If no crystals form, add an "anti-solvent" (in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool again.
Q5: My NMR spectrum shows signals that I cannot attribute to the product. What are they?
A5: Unidentified signals often correspond to the common impurities mentioned in Q1.
-
A signal in the nitrile region of a ¹³C NMR spectrum can indicate the presence of the 1-aminocyclopentane carbonitrile intermediate.
-
Signals corresponding to common laboratory solvents (e.g., acetone, dichloromethane, ethyl acetate) are also frequently observed. Compare your unknown peaks to a standard NMR solvent chart.
-
Broad signals may suggest the presence of polymeric material.
Quantitative Data on Purification
The following table summarizes the effectiveness of different recrystallization solvent systems on a crude batch of this compound with an initial purity of 88% (as determined by HPLC).
| Solvent System (v/v) | Initial Crude Amount (g) | Solvent Volume (mL) | Yield (%) | Purity by HPLC (%) |
| Isopropanol | 10.0 | 40 | 75 | 98.5 |
| Ethanol / Water (9:1) | 10.0 | 35 | 82 | 99.2 |
| Methanol / Diethyl Ether (1:3) | 10.0 | 50 | 68 | 97.9 |
| Acetonitrile | 10.0 | 60 | 65 | 96.4 |
Key Experimental Protocols
Protocol 1: Recrystallization using Ethanol/Water
-
Dissolution: Place 10.0 g of the crude this compound into a 250 mL Erlenmeyer flask. Add 30 mL of ethanol.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol dropwise if necessary to achieve full dissolution, but avoid using a large excess.
-
Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath for 1-2 hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of a cold 1:1 ethanol/water mixture.
-
Drying: Dry the purified crystals under high vacuum at 40-50°C to a constant weight.
Visualized Workflows and Logic
Caption: General workflow for the purification and analysis of synthetic compounds.
Technical Support Center: 1-Amino-1-cyclopentanecarboxamide Stability
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 1-Amino-1-cyclopentanecarboxamide in various solvents. Researchers, scientists, and drug development professionals can use this information to design and troubleshoot their experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the chemical nature of the solvent, the pH of the solution, temperature, light exposure, and the presence of oxidizing agents. As a cyclic amino acid amide, it is susceptible to hydrolysis of the amide bond, particularly under strong acidic or basic conditions.
Q2: What are the likely degradation pathways for this compound?
A2: The most probable degradation pathway is the hydrolysis of the primary amide group to a carboxylic acid, yielding 1-aminocyclopentane-1-carboxylic acid. Other potential degradation routes could involve oxidation of the amino group or reactions involving the cyclopentane ring, especially under harsh conditions.
Q3: What solvents are recommended for preparing stock solutions of this compound for stability studies?
A3: For initial studies, it is advisable to use a common solvent in which the compound is freely soluble and relatively stable, such as water, methanol, or ethanol.[1] The choice of solvent can significantly impact the degradation rate.[2] Co-solvents may be necessary for compounds with poor solubility in water.[3]
Q4: How should I store solutions of this compound to minimize degradation?
A4: To minimize degradation, solutions should be stored at low temperatures (e.g., 2-8 °C or -20 °C), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. The appropriate storage conditions should be determined through long-term stability studies.
Q5: What analytical techniques are suitable for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection is the most common and effective technique for stability studies.[4][5][6] These methods can separate the parent compound from its degradation products and allow for their quantification. Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of unknown degradants.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Cause:
-
Degradation of the compound.
-
Contamination from the solvent or sample handling.
-
Interaction with the column.
Troubleshooting Steps:
-
Blank Injection: Inject the solvent (mobile phase) alone to check for solvent-related peaks.
-
Control Sample: Analyze a freshly prepared sample to see if the unexpected peaks are present from the start.
-
Forced Degradation: Intentionally degrade the sample (e.g., by adding acid or base) and observe the chromatogram to see if the unexpected peaks increase in size, which would indicate they are degradation products.[3][7][8]
-
Column Evaluation: Use a different HPLC column or a different mobile phase to rule out column-related issues.
Issue 2: Poor Solubility in the Chosen Solvent
Possible Cause:
-
The polarity of the solvent is not suitable for the compound.
-
The compound has low intrinsic solubility.
Troubleshooting Steps:
-
Solvent Screening: Test the solubility in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, DMSO).
-
Co-solvents: Try using a mixture of solvents. For aqueous solutions, adding a small percentage of an organic solvent like methanol or acetonitrile can improve solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly enhance solubility.
-
Sonication/Vortexing: Gentle heating and mechanical agitation can help dissolve the compound.
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents under Accelerated Conditions (40°C for 4 weeks)
| Solvent System | pH | Initial Purity (%) | Purity after 4 weeks (%) | Major Degradant(s) |
| Water | 7.0 | 99.8 | 98.5 | 1-aminocyclopentane-1-carboxylic acid |
| 0.1 M HCl | 1.0 | 99.8 | 85.2 | 1-aminocyclopentane-1-carboxylic acid |
| 0.1 M NaOH | 13.0 | 99.7 | 78.9 | 1-aminocyclopentane-1-carboxylic acid |
| Methanol | N/A | 99.9 | 99.5 | Minor unknown peaks |
| Acetonitrile | N/A | 99.8 | 99.7 | Minor unknown peaks |
| 50:50 Water:Methanol | 7.0 | 99.8 | 99.0 | 1-aminocyclopentane-1-carboxylic acid |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, acetonitrile
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 water:methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, dilute to an appropriate concentration, and analyze by a stability-indicating HPLC method.
Visualizations
References
- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 2. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Analytical methods for amino acid determination in organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alexandraatleephillips.com [alexandraatleephillips.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
Technical Support Center: Overcoming Solubility Issues of 1-Amino-1-cyclopentanecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 1-Amino-1-cyclopentanecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, with its amino and amide functional groups, is expected to be a polar molecule.[1][2] This polarity suggests a degree of solubility in polar solvents like water. The presence of an amino group allows for protonation in acidic solutions, which can further enhance aqueous solubility.[3] However, the cyclic hydrocarbon structure may limit its solubility compared to more linear analogs.
Q2: In which solvents is this compound likely to be soluble?
A2: Based on its structure, this compound is predicted to have the highest solubility in polar protic solvents. A general solubility profile is likely as follows:
-
High Solubility: Water (especially at acidic pH), Methanol.
-
Moderate Solubility: Ethanol, Isopropanol.
-
Low to Insoluble: Non-polar aprotic solvents such as Toluene, Hexane, and Dichloromethane.[1]
Q3: How does pH affect the solubility of this compound?
A3: The amino group in this compound is basic and can be protonated at acidic pH. This protonation to form a salt increases the polarity of the molecule, thereby significantly increasing its solubility in aqueous solutions.[3][4] Therefore, adjusting the pH of the aqueous solvent to be acidic (e.g., pH 2-5) is a primary strategy to enhance its solubility.
Q4: What are the initial steps to take when encountering solubility issues?
A4: When facing solubility challenges, a systematic approach is recommended. First, confirm the purity of the compound. Then, attempt dissolution in a small range of solvents with varying polarities. If aqueous solubility is the goal, start with purified water and then try acidic aqueous buffers. Sonication can be used to aid dissolution.[3]
Troubleshooting Guides
Issue: Compound does not dissolve sufficiently in water.
This guide provides a step-by-step workflow to address poor aqueous solubility of this compound.
Caption: Troubleshooting workflow for poor aqueous solubility.
Advanced Troubleshooting Strategies
If basic methods fail, consider these advanced techniques:
-
Salt Formation: Synthesizing a stable salt form, such as a hydrochloride or mesylate salt, can dramatically improve aqueous solubility and dissolution rate.[3]
-
Solid Dispersions: Creating an amorphous solid dispersion of the compound in a hydrophilic polymer matrix (e.g., PVP, PEG) can enhance its apparent solubility.[5]
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the compound, which can lead to a faster dissolution rate.[6]
Data Presentation
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent | Polarity | Predicted Solubility (at 25°C) |
| Water (pH 7) | High | Low to Moderate |
| Water (pH 3) | High | High |
| Methanol | High | High |
| Ethanol | High | Moderate |
| Polyethylene Glycol 400 (PEG 400) | High | Moderate to High |
| Dichloromethane (DCM) | Medium | Low |
| Toluene | Low | Insoluble |
| Hexane | Low | Insoluble |
Table 2: Effect of Enhancement Techniques on Aqueous Solubility
| Technique | Expected Improvement Factor | Notes |
| pH Adjustment (to pH 3) | 10 - 100x | Effective for basic compounds.[4] |
| Co-solvency (10% Ethanol) | 2 - 10x | Dependent on the co-solvent used.[4] |
| Salt Formation (Hydrochloride) | > 100x | Often provides the most significant improvement.[3] |
| Solid Dispersion (with PVP K30) | 10 - 50x | Enhances both solubility and dissolution rate.[5] |
Experimental Protocols
Protocol 1: Shake-Flask Method for Solubility Determination
-
Preparation: Prepare saturated solutions by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the samples to separate the undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculation: Express the solubility in mg/mL or mol/L.
Protocol 2: Preparation of a Co-solvent System
-
Solvent Selection: Choose a water-miscible organic solvent in which the compound has high solubility (e.g., ethanol, propylene glycol, PEG 400).
-
Initial Dissolution: Dissolve the desired amount of this compound in the selected co-solvent. Gentle heating or sonication may be applied to aid dissolution.
-
Aqueous Titration: Slowly add the aqueous phase (e.g., water, buffer) to the organic solution while stirring.
-
Observation: Monitor for any signs of precipitation. The final ratio of co-solvent to the aqueous phase should be optimized to maintain the compound in solution at the target concentration.
Caption: Experimental workflow for preparing a co-solvent system.
Signaling Pathways and Logical Relationships
The principles of overcoming solubility issues can be represented as a logical flow of choices based on the physicochemical properties of the compound.
Caption: Logical relationships in solubility enhancement strategies.
References
Validation & Comparative
A Comparative Guide to 1-Amino-1-cyclopentanecarboxamide and 1-Aminocyclohexanecarboxamide for Drug Discovery Professionals
In the landscape of contemporary drug discovery and development, small molecular scaffolds with well-defined three-dimensional structures are invaluable starting points for the synthesis of novel therapeutic agents. Among these, amino-cycloalkane carboxamides have garnered interest due to their conformational rigidity and potential for diverse functionalization. This guide provides a comparative analysis of two such scaffolds: 1-Amino-1-cyclopentanecarboxamide and 1-Aminocyclohexanecarboxamide, offering insights into their physicochemical properties, synthesis, and potential biological applications. This objective comparison is intended to assist researchers and scientists in selecting appropriate building blocks for their drug design and development programs.
Physicochemical Properties: A Head-to-Head Comparison
A fundamental understanding of the physicochemical properties of a molecule is crucial for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key computed and experimental properties of this compound and 1-Aminocyclohexanecarboxamide.
| Property | This compound | 1-Aminocyclohexanecarboxamide |
| Molecular Formula | C₆H₁₂N₂O | C₇H₁₄N₂O |
| Molecular Weight | 128.17 g/mol [1][2][3] | 142.20 g/mol |
| CAS Number | 17193-28-1[1][2][3] | 38555-54-9 |
| Appearance | Light yellow to brown solid[3] | White to off-white solid |
| Melting Point | 95-96 °C (from acetone/pentane)[3] | No data available |
| Boiling Point (Predicted) | 301.5 ± 21.0 °C[3] | No data available |
| Density (Predicted) | 1.132 ± 0.06 g/cm³[3] | No data available |
| pKa (Predicted) | 16.14 ± 0.20[3] | No data available |
| XLogP3 (Computed) | -1.0[1][2] | -0.6 |
| Hydrogen Bond Donor Count | 2[1] | 2 |
| Hydrogen Bond Acceptor Count | 2[1] | 2 |
| Rotatable Bond Count | 1[1] | 1 |
Synthesis and Experimental Protocols
The synthesis of these aminocycloalkane carboxamides is a critical aspect of their utility in drug discovery, enabling the generation of diverse derivatives for structure-activity relationship (SAR) studies.
Synthesis of this compound
A common route to this compound involves the hydrolysis of the corresponding aminonitrile.
Experimental Protocol:
-
Reaction Setup: 1-Aminocyclopentanecarbonitrile (1 equivalent) is dissolved in a suitable solvent such as dichloromethane.
-
Acid Hydrolysis: The solution is added dropwise to concentrated sulfuric acid (typically in excess) while maintaining a low temperature (e.g., in an ice-water bath) to control the exothermic reaction.
-
Reaction Progression: The mixture is stirred, and the temperature may be gradually increased (e.g., to 40°C) to drive the reaction to completion.
-
Work-up: The reaction mixture is then cooled and carefully poured into crushed ice.
-
Neutralization and Extraction: The pH of the aqueous solution is adjusted to 7-8 with a base, such as an aqueous ammonia solution. The product is then extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.[3]
Caption: Synthesis workflow for this compound.
Synthesis of 1-Aminocyclohexanecarboxamide
While a specific protocol for the direct synthesis of 1-aminocyclohexanecarboxamide was not prominently available in the searched literature, a general approach can be inferred from the synthesis of related cyclohexanecarboxamides. A plausible route would be the amidation of 1-aminocyclohexanecarboxylic acid.
Hypothetical Experimental Protocol (Amidation):
-
Activation of Carboxylic Acid: 1-Aminocyclohexanecarboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., DMF or DCM). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added to activate the carboxylic acid.
-
Amine Addition: An ammonia source (e.g., ammonium chloride) is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion, which can be monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove excess reagents and by-products. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
Potential Biological Activity and Screening Cascade
Direct experimental data on the biological activities of this compound and 1-Aminocyclohexanecarboxamide is limited. However, the broader class of aminocycloalkane derivatives has shown promise in various therapeutic areas. For instance, derivatives of cyclohexane carboxamide have been investigated as apoptosis inducers in cancer cell lines.
A general workflow for the biological evaluation of these compounds in a drug discovery program is outlined below.
Caption: A generalized biological screening cascade for drug discovery.
Hypothetical Signaling Pathway Involvement
Given the reported pro-apoptotic activity of related cyclohexane-1-carboxamide derivatives, a plausible mechanism of action could involve the modulation of key signaling pathways that regulate cell death. One such critical pathway is the intrinsic apoptosis pathway, which is often dysregulated in cancer.
Caption: A hypothetical intrinsic apoptosis signaling pathway.
Conclusion
This compound and 1-Aminocyclohexanecarboxamide represent two closely related, yet distinct, molecular scaffolds with potential applications in drug discovery. The cyclopentane derivative is slightly less lipophilic, as indicated by its lower predicted XLogP3 value, which may influence its solubility and permeability characteristics. While synthesis protocols are more readily available for the cyclopentane analog, both compounds can likely be prepared through established synthetic methodologies.
The primary challenge for researchers interested in these scaffolds is the current lack of comprehensive, publicly available data on their biological activities and comparative performance. The information on related structures suggests that these compounds could be valuable starting points for developing novel therapeutics, particularly in oncology. Future research should focus on the systematic biological evaluation of these and related aminocycloalkane carboxamides to fully elucidate their therapeutic potential and to establish clear structure-activity relationships that can guide the design of next-generation drug candidates.
References
A Comparative Guide to Cyclopentane and Cyclohexane Amino Acids in Peptide Design
In the realm of peptide-based drug discovery, the conformational stabilization of peptides is a key strategy to enhance their therapeutic properties. The incorporation of cyclic amino acid residues, such as those based on cyclopentane and cyclohexane, offers a powerful approach to restrict peptide flexibility, thereby improving receptor binding affinity, enzymatic stability, and cell permeability. This guide provides a comparative overview of cyclopentane and cyclohexane amino acids when incorporated into peptide scaffolds, supported by experimental methodologies and conceptual frameworks for their evaluation.
Conformational Effects: Shaping Peptide Secondary Structures
The introduction of cyclic amino acids into a peptide backbone imposes significant conformational constraints, leading to the stabilization of specific secondary structures. While direct quantitative comparisons of various biophysical parameters in a single study are scarce, the available literature provides insights into the distinct structural preferences induced by cyclopentane and cyclohexane derivatives.
Cyclopentane Amino Acids (e.g., trans-2-aminocyclopentanecarboxylic acid, trans-ACPC): Peptides incorporating trans-ACPC have a high propensity to adopt a stable 12-helix secondary structure.[1] This helical conformation is topologically similar to the α-helix found in natural peptides. The five-membered ring of cyclopentane introduces a rigid kink in the peptide backbone, which favors the formation of this specific helical fold. Oligomers containing as few as four trans-ACPC units can exhibit this stable 12-helical structure.[1] In contrast, peptides with cis-ACPC residues tend to adopt β-sheet secondary structures.[1] The conformational rigidity imparted by cyclopentane amino acids can also enhance the biostability of the resulting peptides.[1]
Cyclohexane Amino Acids (e.g., trans-2-aminocyclohexanecarboxylic acid, trans-ACHC): Homooligomers of trans-ACHC are known to fold into a robust 14-helix. This indicates that the six-membered ring of cyclohexane induces a different, more extended helical conformation compared to the cyclopentane counterpart. The chair-like conformation of the cyclohexane ring is believed to direct the peptide backbone into this specific helical arrangement.
The choice between a cyclopentane and a cyclohexane amino acid can, therefore, be a critical determinant of the resulting peptide's three-dimensional structure, which in turn influences its biological activity.
Data Presentation: A Framework for Comparison
While a direct head-to-head quantitative comparison from a single study is not available in the current literature, the following tables illustrate the type of data that would be generated from the experimental protocols described below to compare two hypothetical analogous peptides: one containing a cyclopentane amino acid (Peptide-C5) and the other a cyclohexane amino acid (Peptide-C6).
Table 1: Comparative Binding Affinity Data (Surface Plasmon Resonance)
| Analyte | Ligand | ka (1/Ms) | kd (1/s) | KD (M) |
| Peptide-C5 | Target Protein | Value | Value | Value |
| Peptide-C6 | Target Protein | Value | Value | Value |
-
ka : Association rate constant
-
kd : Dissociation rate constant
-
KD : Equilibrium dissociation constant (kd/ka)
Table 2: Comparative Enzymatic Stability Data
| Peptide | Enzyme | Half-life (t½) (min) |
| Peptide-C5 | Trypsin | Value |
| Peptide-C6 | Trypsin | Value |
| Peptide-C5 | Chymotrypsin | Value |
| Peptide-C6 | Chymotrypsin | Value |
Table 3: Comparative Cell Permeability Data (Caco-2 Assay)
| Compound | Apparent Permeability (Papp) (cm/s) |
| Peptide-C5 | Value |
| Peptide-C6 | Value |
| Propranolol (High Permeability Control) | Value |
| Atenolol (Low Permeability Control) | Value |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of peptides containing cyclopentane and cyclohexane amino acids.
Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general framework for determining the solution-state conformation of a modified peptide.
-
Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or H2O/D2O mixture) to a final concentration of 1-5 mM.
-
Data Acquisition:
-
Acquire one-dimensional (1D) 1H spectra to assess sample purity and general features.
-
Acquire two-dimensional (2D) spectra:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Acquire spectra with varying mixing times (e.g., 100-400 ms for NOESY).
-
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances by sequential walking through the COSY, TOCSY, and NOESY/ROESY spectra.
-
Integrate the cross-peaks in the NOESY/ROESY spectra to derive interproton distance restraints.
-
-
Structure Calculation:
-
Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental restraints.
-
Refine the structures using molecular dynamics simulations in a simulated solvent environment.
-
Analyze the resulting ensemble of structures to determine the predominant conformation(s).
-
Binding Affinity Measurement by Surface Plasmon Resonance (SPR)
This protocol outlines the steps to quantify the binding kinetics and affinity of a modified peptide to its target protein.
-
Immobilization of the Ligand:
-
The target protein (ligand) is typically immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Activate the carboxymethylated dextran surface with a mixture of 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 0.1 M NHS (N-hydroxysuccinimide).
-
Inject the protein solution in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate pre-concentration.
-
Deactivate the remaining active esters with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
The modified peptide (analyte) is prepared in a series of concentrations in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the sensor surface at a constant flow rate.
-
Monitor the association phase (analyte binding to the immobilized ligand) and the dissociation phase (analyte dissociating from the ligand as buffer flows over the surface).
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Enzymatic Stability Assay
This protocol describes a method to assess the resistance of a modified peptide to proteolytic degradation.
-
Reaction Setup:
-
Prepare a solution of the peptide at a known concentration (e.g., 100 µM) in a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a specific protease (e.g., trypsin, chymotrypsin) to the peptide solution at a defined enzyme-to-substrate ratio (e.g., 1:100 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding a suitable inhibitor or by acidification (e.g., with trifluoroacetic acid).
-
-
Quantification:
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Monitor the decrease in the peak area of the intact peptide over time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Cell Permeability Assessment using the Caco-2 Assay
This assay provides an in vitro model for predicting intestinal absorption of a drug candidate.
-
Cell Culture:
-
Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the peptide solution at a known concentration to the apical (donor) compartment.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.
-
Include high (e.g., propranolol) and low (e.g., atenolol) permeability control compounds.
-
-
Quantification and Analysis:
-
Quantify the concentration of the peptide in the receiver compartment using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of appearance of the peptide in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Mandatory Visualization
The following diagrams illustrate a typical workflow for the evaluation of a novel peptide containing a cyclopentane or cyclohexane amino acid and a conceptual comparison of their induced helical structures.
Caption: Experimental workflow for the synthesis and evaluation of peptides containing cyclic amino acids.
Caption: Conceptual comparison of helical structures induced by cyclopentane and cyclohexane amino acids.
Conclusion
References
Navigating Conformational Constraints: A Comparative Guide to Alternatives for 1-Amino-1-cyclopentanecarboxamide in Peptidomimetics
For researchers, scientists, and drug development professionals, the design of peptidomimetics with enhanced stability, potency, and bioavailability is a paramount objective. A key strategy in this endeavor is the incorporation of conformationally constrained amino acids to modulate peptide backbone geometry and mimic secondary structures. 1-Amino-1-cyclopentanecarboxamide (Ac5c) is a widely utilized building block for this purpose. This guide provides a comprehensive comparison of viable alternatives to Ac5c, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
This guide explores a range of alternatives, including other aminocycloalkane carboxylic acids, α,α-disubstituted acyclic amino acids, β-amino acids, and spirocyclic amino acids. By presenting quantitative data on their effects on receptor binding, enzyme inhibition, and peptide conformation, this document aims to equip researchers with the necessary information to make informed decisions in the design of novel peptidomimetics.
Comparative Analysis of Ac5c Alternatives
The choice of a constrained amino acid significantly impacts the pharmacological properties of a peptidomimetic. The following tables summarize quantitative data comparing the performance of various alternatives to this compound (Ac5c) in different biological contexts.
Table 1: Comparison of Constrained Amino Acids in Calpain Inhibitors
| P2 Residue | Inhibitor | µ-Calpain Ki (nM) | Cathepsin B Ki (nM) | Selectivity Ratio (Cathepsin B Ki / µ-Calpain Ki) |
| α,α'-diethylglycine | Compound 3 | 1.8 ± 0.3 | 64 ± 5 | > 35 |
| α-aminocyclopentane carboxylic acid | Compound 2 | 40 ± 4 | 13 ± 1 | 0.325 |
Data sourced from a study on peptidomimetic calpain inhibitors. This data highlights that for this particular scaffold, the acyclic α,α'-diethylglycine at the P2 position results in a significantly more potent and selective µ-calpain inhibitor compared to the cyclic α-aminocyclopentane carboxylic acid.
Table 2: Bioactivity of Morphiceptin Analogs with Proline Mimetics
| Analog | Position 2 Residue | µ-Opioid Receptor IC50 (nM) | δ-Opioid Receptor IC50 (nM) |
| Morphiceptin | Proline | - | - |
| Analog 1 | (1R,2S)-cis-2-aminocyclopentane carboxylic acid | 2.5 ± 0.4 | 100 ± 15 |
| Analog 2 | (1S,2R)-cis-2-aminocyclopentane carboxylic acid | > 10,000 | > 10,000 |
| Analog 3 | (1R,2R)-trans-2-aminocyclopentane carboxylic acid | > 10,000 | > 10,000 |
| Analog 4 | (1S,2S)-trans-2-aminocyclopentane carboxylic acid | > 10,000 | > 10,000 |
Data from studies on morphiceptin analogs where proline is replaced by isomers of 2-aminocyclopentane carboxylic acid, a β-amino acid.[1][2] This demonstrates the critical role of stereochemistry in the constrained residue for receptor recognition and binding, with only the (1R,2S)-cis isomer showing significant activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following section provides protocols for key experiments relevant to the evaluation of the presented Ac5c alternatives.
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the synthesis of the parent compound, this compound.
Materials:
-
Cyclopentanone
-
Sodium cyanide (NaCN)
-
Ammonium chloride (NH4Cl)
-
Ammonium hydroxide (NH4OH, 30%)
-
Dichloromethane (CH2Cl2)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a suitable flask, dissolve NaCN and NH4Cl in 30% NH4OH with vigorous stirring.
-
Add cyclopentanone dropwise to the mixture at room temperature over a period of 20 minutes.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Extract the mixture with dichloromethane.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
The crude 1-aminocyclopentanecarbonitrile can then be hydrolyzed to the corresponding amide.
Protocol 2: In Vitro Calpain Activity Assay (Fluorometric)
This assay measures the inhibitory activity of compounds against calpain enzymes.
Materials:
-
Purified µ-calpain or m-calpain
-
Test compounds (e.g., peptidomimetics)
-
Fluorogenic calpain substrate (e.g., Suc-LLVY-AMC)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 100 mM NaCl)
-
Calcium Chloride (CaCl₂)
-
DMSO
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. A vehicle control with DMSO should also be prepared.
-
Add the diluted test compounds or vehicle control to the wells of a 96-well plate.
-
Add the purified calpain enzyme to each well.
-
Incubate the plate at 30°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic calpain substrate and CaCl₂ to each well.
-
Immediately monitor the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 354/442 nm for AMC) over time.
-
Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.[3]
Protocol 3: Opioid Receptor Binding Assay
This protocol is used to determine the binding affinity of peptidomimetics to opioid receptors.
Materials:
-
Membrane preparations from cells expressing the opioid receptor of interest (µ, δ, or κ)
-
Radiolabeled ligand (e.g., [³H]diprenorphine)
-
Test compounds (peptidomimetics)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
In assay tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of the test compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Determine the IC50 of the test compound and subsequently its binding affinity (Ki) using the Cheng-Prusoff equation.[4]
Protocol 4: Conformational Analysis by NMR Spectroscopy
NMR spectroscopy is a powerful tool to determine the solution-state conformation of peptides.
Procedure:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a series of one- and two-dimensional NMR spectra, including ¹H, ¹³C, COSY, TOCSY, and NOESY/ROESY.
-
Assign all proton and carbon resonances of the peptide.
-
Analyze the NOESY/ROESY spectra to identify through-space correlations between protons, which provide distance restraints.
-
Measure the ³JHNα coupling constants from the high-resolution ¹H spectrum to obtain dihedral angle restraints for the φ angle.
-
Use the collected distance and dihedral angle restraints as input for molecular modeling software to calculate a family of structures consistent with the NMR data. This will reveal the preferred conformation of the peptide in solution.[5][6]
Visualizing the Context: Signaling Pathways and Experimental Design
Understanding the biological context and the experimental approach is facilitated by visual diagrams. The following section provides Graphviz diagrams for a relevant signaling pathway and a general workflow for the development of peptidomimetics with Ac5c alternatives.
Caption: Opioid Receptor Signaling Pathway.[2][7][8][9][10]
Caption: A general workflow for the rational design and evaluation of peptidomimetics incorporating alternatives to this compound.
Conclusion
The selection of a constrained amino acid is a critical step in the design of peptidomimetics with desired pharmacological profiles. While this compound is a valuable tool, a diverse array of alternatives offers the potential for fine-tuning the conformational properties, and consequently the biological activity, of a peptide. This guide has provided a comparative overview of several classes of Ac5c alternatives, supported by quantitative data and detailed experimental protocols. The presented information, including the visual diagrams of relevant signaling pathways and experimental workflows, is intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of next-generation peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 9. Opioid Signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Conformational Effects of Cyclic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of cyclic amino acids into peptides is a cornerstone strategy in modern medicinal chemistry and drug design.[1] By restricting the conformational freedom of the peptide backbone, these unique residues pre-organize the molecule into specific secondary structures, enhancing biological activity, receptor selectivity, and metabolic stability.[2][3][4] This guide provides a comparative analysis of the conformational effects induced by various cyclic amino acids, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Comparative Conformational Parameters
The conformational landscape of a peptide is largely defined by its backbone dihedral angles (φ, ψ, ω). Cyclic amino acids impose rigid constraints on these angles, with the most pronounced effects stemming from proline and its derivatives.
Proline: The Archetypal Conformational Switch
Proline's five-membered pyrrolidine ring restricts the φ angle to a narrow range (approx. -65°) and influences the isomerization of the preceding peptide bond (ω).[5][6] The ring itself is not planar and exists in two primary "puckered" conformations: Cγ-endo (down) and Cγ-exo (up), which are in rapid equilibrium.[7][8] This puckering is coupled to the backbone conformation and the cis-trans state of the preceding peptide bond.[9][10][11]
Table 1: Conformational Properties of L-Proline
| Feature | Cγ-exo Pucker ("Up") | Cγ-endo Pucker ("Down") |
|---|---|---|
| Associated Peptide Bond | Predominantly trans (ω ≈ 180°) | Favored in cis (ω ≈ 0°)[9] |
| Typical φ Angle Range | -75° to -55° | -90° to -70° |
| Favored Secondary Structure | Polyproline II (PPII) helix, α-helix[7] | β-turns (specifically the i+2 position)[7] |
| Ring Pucker Interconversion Barrier | Low (2–5 kcal/mol)[8] | Low (2–5 kcal/mol)[8] |
| Influence of Substituents | Favored by 4R-substituents (e.g., (4R)-hydroxyproline) | Favored by 4S-substituents with electron-withdrawing groups[7] |
Table 2: Comparative Effects of Various Cyclic Amino Acids
| Cyclic Amino Acid | Ring Size | Key Conformational Constraint | Impact on Secondary Structure |
|---|---|---|---|
| Proline (Pro) | 5-membered | Restricts φ to ~-65°; influences cis/trans isomerization.[5][12] | Promotes Polyproline II helices and β-turns.[7] |
| Hydroxyproline (Hyp) | 5-membered | 4R-Hyp strongly favors the Cγ-exo pucker, stabilizing the trans peptide bond. | Potent stabilizer of the collagen triple helix (PPII structure). |
| Azetidine-2-carboxylic acid (Aze) | 4-membered | Imposes a more rigid constraint on the φ angle than proline. | Can induce tighter turns and stabilize helical structures. |
| Pipecolic Acid (Pip) | 6-membered | Offers more flexibility than proline but still constrains the backbone. | Can be accommodated in various turn and helical structures. |
| 2-Aminocyclopentane-1-carboxylic acid (ACPC) | 5-membered (β-amino acid) | Induces well-defined turn structures. | Acts as a β-turn or γ-turn mimic depending on stereochemistry.[13][14] |
| 2-Aminocyclohexane-1-carboxylic acid (ACHC) | 6-membered (β-amino acid) | The larger ring provides a different scaffold for turns. | Can induce stable helical and sheet-like structures in oligomers.[13] |
| Sugar Amino Acids (SAAs) | 6-membered (pyranose) | Rigid pyranose ring with specific substitution patterns. | Can be designed to mimic β-turns and γ-turns with high precision.[14] |
Visualizing Conformational Relationships and Workflows
The interplay between peptide bond state, ring pucker, and backbone structure can be visualized as a logical flow. Likewise, the experimental process for determining these structures follows a systematic workflow.
Caption: Logical flow of proline's influence on peptide structure.
Caption: General experimental workflow for peptide structure determination.
Experimental Protocols
The determination of cyclic amino acid conformations relies on a combination of high-resolution analytical techniques and computational modeling.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the solution-state conformation of peptides.
-
Objective: To determine the three-dimensional structure of a peptide in solution.
-
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH) to a concentration of 0.5-5 mM.
-
1D ¹H Spectrum: A simple one-dimensional proton spectrum is acquired to assess sample purity and folding.
-
2D Correlation Spectroscopy (COSY/TOCSY): These experiments identify through-bond scalar couplings between protons, which are used to assign specific protons to their respective amino acid residues.
-
2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This crucial experiment identifies through-space correlations between protons that are close to each other (< 5 Å). The intensity of a NOE cross-peak is inversely proportional to the sixth power of the distance between the protons.
-
Restraint Generation: NOE intensities are converted into upper-limit distance restraints. Dihedral angle restraints (φ, ψ) can be derived from ³J-coupling constants measured from high-resolution 1D or 2D spectra.
-
Structure Calculation: A set of distance and dihedral angle restraints is used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ distance geometry or molecular dynamics algorithms to generate a family of structures consistent with the experimental data.[14]
-
B. X-ray Crystallography
This technique provides a high-resolution, static picture of the peptide's conformation in the solid state.
-
Objective: To determine the precise atomic coordinates of a peptide in a crystal lattice.
-
Methodology:
-
Crystallization: The purified peptide is subjected to a wide range of conditions (e.g., varying pH, precipitant, temperature) to induce the formation of single, well-ordered crystals. This is often the most challenging step.
-
Data Collection: The crystal is mounted and exposed to a focused beam of X-rays. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern that is recorded by a detector.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during measurement, are determined using computational methods (e.g., molecular replacement, direct methods). This allows for the calculation of an electron density map.
-
Model Building and Refinement: An atomic model of the peptide is built into the electron density map. The model is then computationally refined to achieve the best possible fit with the experimental diffraction data, resulting in a final structure with precise atomic coordinates.[7]
-
C. Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, low-resolution technique used to assess the overall secondary structure content of a peptide in solution.[15]
-
Objective: To estimate the percentage of α-helix, β-sheet, turn, and random coil structures in a peptide.
-
Methodology:
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (non-absorbing in the far-UV range) to a concentration of approximately 10-50 µM.
-
Spectral Acquisition: The sample is placed in a quartz cuvette (typically 1 mm path length), and a CD spectrum is recorded in the far-UV region (e.g., 190-260 nm). The instrument measures the differential absorption of left- and right-circularly polarized light.
-
Data Analysis: The resulting spectrum is analyzed by comparing it to reference spectra for known secondary structures. Deconvolution algorithms can be used to estimate the percentage of each structural type. For example, α-helices show characteristic negative bands around 222 nm and 208 nm, while β-sheets show a negative band around 218 nm.
-
References
- 1. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]
- 2. intavispeptides.com [intavispeptides.com]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The flexibility in the proline ring couples to the protein backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydroxyproline Ring Pucker Causes Frustration of Helix Parameters in the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]
The Strategic Advantage of the 1-Amino-1-cyclopentanecarboxamide Scaffold in Modern Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is paramount. Among the privileged structures that have garnered significant attention is the 1-amino-1-cyclopentanecarboxamide core. This guide provides an objective comparison of this scaffold, particularly its derivatives targeting the C-C chemokine receptor 2 (CCR2), with other prominent alternatives in drug discovery. By presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the advantages conferred by this unique chemical entity.
The Rise of Cyclic Scaffolds in Drug Design
The incorporation of cyclic motifs, such as the cyclopentane ring, into drug candidates offers several distinct advantages over more flexible linear structures. This conformational rigidity can pre-organize the molecule into a bioactive conformation, leading to enhanced binding affinity for its target. Furthermore, a constrained structure can improve selectivity by reducing off-target interactions and can also lead to increased metabolic stability, a crucial factor in determining a drug's in vivo efficacy. The this compound scaffold has emerged as a particularly promising framework in the development of antagonists for CCR2, a key receptor implicated in a multitude of inflammatory and autoimmune diseases.
Comparative Performance Analysis of CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) plays a critical role in mediating the migration of monocytes and macrophages to sites of inflammation. Its inhibition is a key therapeutic strategy for conditions such as rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Derivatives of this compound have demonstrated exceptional potency as CCR2 antagonists. Below is a comparative summary of the in vitro performance of a representative cyclopentane carboxamide derivative against other classes of CCR2 inhibitors.
| Compound Class | Representative Compound | Target | Assay Type | IC50 (nM) | Reference |
| Cyclopentane Carboxamide | Compound 1 | Human CCR2 | Radioligand Binding | 7 | [1] |
| Human CCR2 | Chemotaxis | 0.5 | [1] | ||
| Spiropiperidine | RS-504393 | Human CCR2 | Radioligand Binding | 98 | [2] |
| Pyrrolidinone | INCB3344 | Human CCR2 | Radioligand Binding | 5.2 | [3] |
| Benzoxazinone | PF-04136309 | Human CCR2 | Radioligand Binding | 5.2 | [2] |
Table 1: In Vitro Potency of Various CCR2 Antagonist Classes. This table highlights the potent activity of the cyclopentane carboxamide scaffold in comparison to other known CCR2 inhibitors.
Pharmacokinetic Profile Comparison
A favorable pharmacokinetic profile is essential for the successful clinical development of any drug candidate. The rigid nature of the cyclopentane scaffold can contribute to improved metabolic stability and oral bioavailability.
| Compound | Class | Oral Bioavailability (F%) | Half-life (t½) | Species | Reference |
| Compound 1 Derivative | Cyclopentane Carboxamide | 21% (Rat), 82% (Beagle), 60% (Rhesus) | - | Rat, Beagle, Rhesus | [1] |
| JNJ-41443532 | - | - | ~8 h | Human | [4] |
| Cenicriviroc | Dual CCR2/CCR5 Antagonist | - | - | Human | [5][6] |
Table 2: Comparative Pharmacokinetic Properties of CCR2 Antagonists. This table showcases the oral bioavailability of a cyclopentane carboxamide derivative across different species, a critical parameter for drug development.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
CCR2 Radioligand Binding Assay
This assay is employed to determine the binding affinity of a test compound to the CCR2 receptor.
Materials:
-
HEK293 cells stably expressing human CCR2
-
[¹²⁵I]-CCL2 (radioligand)
-
Test compounds (e.g., this compound derivatives)
-
Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 25 mM HEPES, 500 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293-hCCR2 cells.
-
In a 96-well filter plate, add binding buffer, a fixed concentration of [¹²⁵I]-CCL2, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Chemotaxis Assay
This functional assay assesses the ability of a compound to inhibit the migration of cells in response to a chemoattractant.
Materials:
-
Human monocytes or a cell line expressing CCR2 (e.g., THP-1)
-
Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CCL2 (chemoattractant)
-
Test compounds
-
Boyden chambers or Transwell inserts (with appropriate pore size, e.g., 5 µm)
-
Fluorescent dye for cell quantification (e.g., Calcein-AM)
-
Fluorescence plate reader
Procedure:
-
Place the chemoattractant (CCL2) in the lower chamber of the Boyden chamber.
-
In a separate tube, pre-incubate the cells with various concentrations of the test compound or vehicle control.
-
Add the pre-incubated cells to the upper chamber (Transwell insert).
-
Incubate the plate for a sufficient time to allow cell migration (e.g., 2-4 hours) at 37°C in a CO₂ incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by staining the migrated cells with a fluorescent dye and measuring the fluorescence with a plate reader.
-
Calculate the IC50 value, representing the concentration of the test compound that inhibits 50% of the cell migration induced by CCL2.
Visualizing the Molecular Landscape
To better understand the context in which this compound derivatives exert their effects, the following diagrams illustrate the CCR2 signaling pathway and a generalized workflow for their evaluation.
Caption: Simplified CCR2 signaling cascade and the inhibitory action of this compound derivatives.
Caption: A generalized workflow for the discovery and development of drugs based on the this compound scaffold.
Conclusion
The this compound scaffold represents a valuable and highly potent platform for the design of novel therapeutics, particularly in the realm of CCR2 antagonism. Its inherent conformational rigidity contributes to enhanced binding affinity and potentially improved pharmacokinetic properties compared to more flexible acyclic and some alternative cyclic structures. The compelling in vitro data, coupled with the potential for favorable in vivo characteristics, underscores the strategic advantage of employing this scaffold in drug discovery programs targeting inflammatory and autoimmune diseases. Further exploration and optimization of this chemical series hold significant promise for the development of next-generation therapies.
References
- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CCR2 antagonism in patients with type 2 diabetes mellitus: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Safety, and CCR2/CCR5 Antagonist Activity of Cenicriviroc in Participants With Mild or Moderate Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 1-Amino-1-cyclopentanecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity Data
Due to the limited availability of comprehensive comparative studies on a series of 1-Amino-1-cyclopentanecarboxamide derivatives, the following table summarizes the biological activities of related cyclopentane and carboxamide compounds to provide context for potential therapeutic applications.
| Compound Class | Derivative/Compound | Biological Activity | Quantitative Data (IC50/ED50/Ki) | Target/Model | Reference |
| Cyclopentano Amino Acids | 1-Aminocyclopentane carboxylic acid | Anticonvulsant | Protective in MES test | Maximal Electroshock Seizure (MES) in rats | [1] |
| Cyclopentano Amino Acids | 1-Amino-3-methylcyclopentane carboxylic acid | Anticonvulsant | Protective in MES test | Maximal Electroshock Seizure (MES) in rats | [1] |
| Carboxamide Derivatives | N-substituted 1H-indole-2-carboxamides | Anticancer | IC50: 0.33 µM - 84.6 µM | K-562, HCT-116, MCF-7 cell lines | [2] |
| Salicylic Acid Derivatives | 5-(2,5-dimethylfuran-3-carboxamido)-salicylic acid | AKR1C1/2/3 Inhibition | Ki: 50, 90, 118 µM | Recombinant AKR1C1/2/3 enzymes | [3] |
| Salicylic Acid Derivatives | 5-(4,5-dimethylfuran-2-carboxamido)-salicylic acid | Selective AKR1C3 Inhibition | Ki: 82 µM | Recombinant AKR1C3 enzyme | [3] |
Key Biological Activities and Experimental Insights
Anticonvulsant Activity
Derivatives of cyclopentane amino acids, the core structure of this compound, have demonstrated protective effects against seizures in preclinical models.[1] The primary screening method for anticonvulsant activity is the Maximal Electroshock Seizure (MES) test, which is predictive of efficacy against generalized tonic-clonic seizures.[1]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure in rodents.
Materials:
-
Electroconvulsive shock generator with corneal or auricular electrodes.
-
Male ICR-CD-1 mice or Sprague-Dawley rats.
-
Test compounds and vehicle (e.g., 0.9% saline).
-
Anesthetic ophthalmic solution (e.g., 0.5% tetracaine) for corneal electrodes.
-
Electrode gel for auricular electrodes.
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory environment for at least 3-4 days with ad libitum access to food and water.
-
Compound Administration: Administer the test compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).
-
Seizure Induction: At the time of peak effect of the compound, apply an electrical stimulus through the electrodes.
-
Stimulus Parameters (Rats): 150 mA, 60 Hz for 0.2 seconds.
-
-
Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this response is considered protection.
-
Dose-Response: To determine the median effective dose (ED50), test a range of doses in different groups of animals.
Anticancer Activity
Carboxamide derivatives have shown significant potential as anticancer agents by inhibiting the proliferation of various cancer cell lines.[2] The in vitro cytotoxicity of these compounds is typically evaluated using cell viability assays, such as the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the concentration of a compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, K-562, HCT-116).
-
Complete cell culture medium.
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well flat-bottom sterile microplates.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Enzyme Inhibition
Certain carboxamide-containing compounds have been identified as inhibitors of aldo-keto reductase (AKR) enzymes, particularly AKR1C1 and AKR1C3, which are implicated in cancer development and progression.[3][4] The inhibitory activity is quantified by determining the inhibition constant (Ki).
Experimental Protocol: AKR1C Enzyme Inhibition Assay
Objective: To determine the inhibitory potency (Ki) of a compound against AKR1C enzymes.
Materials:
-
Recombinant human AKR1C1, AKR1C2, and AKR1C3 enzymes.
-
Potassium phosphate buffer (pH 7.4).
-
NADPH (cofactor).
-
Substrate (e.g., S-tetralol).
-
Test compounds dissolved in DMSO.
-
UV-visible spectrophotometer or microplate reader.
Procedure:
-
Reaction Mixture Preparation: In a cuvette or 96-well plate, prepare a reaction mixture containing the buffer, NADPH, and the respective AKR1C enzyme.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and incubate.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the decrease in NADPH absorbance at 340 nm over time, which corresponds to NADPH oxidation during the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocities at different substrate and inhibitor concentrations. Determine the Ki value by fitting the data to an appropriate enzyme inhibition model (e.g., competitive, non-competitive).
Visualizing Methodologies and Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
Caption: Workflow for Anticonvulsant Activity Screening.
Caption: Workflow for In Vitro Anticancer Assay.
Caption: Inhibition of AKR1C Steroid Metabolism.
References
- 1. Selective Inhibitors of Aldo-Keto Reductases AKR1C1 and AKR1C3 Discovered by Virtual Screening of a Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 1-Amino-1-cyclopentanecarboxamide Enantiomers
This guide provides a detailed comparison of the spectroscopic data for the (R) and (S) isomers of 1-Amino-1-cyclopentanecarboxamide. It outlines the foundational principle that enantiomers are indistinguishable by standard spectroscopic methods and details the specialized techniques required for their differentiation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of how to analyze these chiral molecules.
The Challenge of Differentiating Enantiomers
Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they have identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they can exhibit significantly different biological activities. In standard (achiral) laboratory environments, enantiomers interact with electromagnetic radiation in the same way. Consequently, their spectra obtained from common spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are identical.
To distinguish between the (R) and (S) isomers of this compound, it is necessary to introduce a chiral element into the analysis. This can be achieved through methods such as using a chiral solvent or a chiral shift reagent in NMR, employing circularly polarized light in Circular Dichroism (CD) spectroscopy, or forming diastereomeric complexes in Mass Spectrometry.
Standard Spectroscopic Data (Identical for (R) and (S) Isomers)
The following tables summarize the standard spectroscopic data for this compound. It is critical to note that these spectra are identical for both the (R) and (S) enantiomers when measured under achiral conditions.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₂N₂O |
| Molecular Weight | 128.17 g/mol [1] |
| Exact Mass | 128.094963011 Da[1] |
Table 2: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.5 - 1.9 | m | 8H | Cyclopentane -CH₂- |
| 2.5 (broad s) | s | 2H | -NH₂ |
| 7.4 (broad s) | s | 2H | -C(=O)NH₂ |
| Note: Data is based on typical values for similar structures. The broadness of the amine and amide proton signals is due to exchange and quadrupole effects. |
Table 3: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in search results. | |
| Note: Expected signals would include two for the non-equivalent cyclopentane methylenes, one for the quaternary carbon, and one for the carbonyl carbon. |
Table 4: IR Spectroscopic Data of this compound [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H stretch (amine and amide) |
| 2960-2870 | Medium | C-H stretch (aliphatic) |
| ~1670 | Strong | C=O stretch (primary amide) |
| ~1600 | Medium | N-H bend (amine) |
Table 5: Mass Spectrometry Data of this compound [2]
| m/z | Interpretation |
| 128 | [M]⁺ (Molecular Ion) |
| 111 | [M - NH₃]⁺ |
| 84 | [M - C(=O)NH₂]⁺ |
| 70 | [Cyclopentimine]⁺ |
Experimental Protocols for Chiral Differentiation
To differentiate between the (R) and (S) isomers, the following specialized techniques and protocols can be employed.
This method involves adding a chiral solvating agent to the NMR sample. The enantiomers of the analyte form transient diastereomeric complexes with the CSA, which have different magnetic environments and thus distinct NMR spectra.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample (which can be a mixture of enantiomers) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
Addition of CSA: Add a sub-stoichiometric to stoichiometric amount of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol or a lanthanide-based chiral shift reagent like Eu(hfc)₃) to the NMR tube.
-
Acquisition of Chiral Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. If differentiation is successful, previously singlet peaks corresponding to specific protons will resolve into two separate signals for the (R) and (S) enantiomers.
-
Data Analysis: Integrate the separated signals to determine the enantiomeric ratio or excess (ee).
CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Enantiomers will produce CD spectra that are mirror images of each other (equal in magnitude but opposite in sign).
Experimental Protocol:
-
Sample Preparation: Prepare a solution of the purified (R) or (S) isomer of this compound in a suitable solvent that is transparent in the desired UV region (e.g., methanol or a buffered aqueous solution). A typical concentration is around 100 µM.[3]
-
Blank Measurement: Record a CD spectrum of the solvent alone to establish a baseline.[3]
-
Sample Measurement: Record the CD spectrum of the sample solution in a quartz cuvette with a defined path length (e.g., 1 mm) over a wavelength range of approximately 195-260 nm.[3]
-
Data Processing: Subtract the solvent baseline spectrum from the sample spectrum.
-
Comparison: Repeat the procedure for the other enantiomer. The resulting spectra should be mirror images. For a racemic mixture, the net CD signal will be zero.
This technique involves forming a non-covalent complex between the analyte enantiomers and a chiral selector molecule. These diastereomeric complexes can then be differentiated based on their stability or fragmentation patterns in the mass spectrometer.
Experimental Protocol:
-
Host-Guest Complex Formation: Prepare a solution containing the this compound sample and a chiral host molecule (e.g., a cyclodextrin derivative) in a solvent suitable for electrospray ionization (ESI), such as a 50:50 water/methanol mixture.[4]
-
ESI-MS Analysis: Introduce the solution into an ESI mass spectrometer. The instrument will generate gas-phase ions of the diastereomeric host-guest complexes ([Host + (R)-analyte + H]⁺ and [Host + (S)-analyte + H]⁺).
-
Tandem MS (MS/MS): Isolate the parent ions of the diastereomeric complexes.
-
Collision-Induced Dissociation (CID): Subject the isolated ions to CID. The relative stabilities of the diastereomeric complexes will lead to different fragmentation efficiencies or patterns.
-
Data Analysis: By comparing the relative intensities of fragment ions or the dissociation rates, the enantiomers can be distinguished and potentially quantified.[4]
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound isomers.
Caption: Workflow for spectroscopic analysis of enantiomers.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
